3-Hydroxyisovaleric acid
描述
Structure
3D Structure
属性
IUPAC Name |
3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFYFNCPONWUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211535 | |
| Record name | beta-Hydroxyisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
625-08-1 | |
| Record name | 3-Hydroxyisovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyisovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxyisovaleric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | beta-Hydroxyisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-HYDROXYISOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxyisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 67 °C | |
| Record name | 3-Hydroxyisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxyisovaleric Acid and the Leucine Metabolism Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the leucine (B10760876) metabolism pathway, with a specific focus on the formation and significance of 3-Hydroxyisovaleric acid (3-HIA). This document delves into the biochemical intricacies of leucine catabolism, associated enzymatic reactions, and the clinical relevance of metabolic intermediates. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic disease research.
Introduction to Leucine Metabolism
Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and various metabolic processes. Its catabolism is a multi-step process that primarily occurs in the mitochondria of various tissues, including muscle, liver, and adipose tissue. This pathway is vital for energy production, as it ultimately yields acetyl-CoA and acetoacetate, which can enter the citric acid cycle.[1]
The initial steps of catabolism are common to all three BCAAs (leucine, isoleucine, and valine), involving a transamination reaction followed by oxidative decarboxylation.[1] Subsequent steps are unique to each amino acid. In the case of leucine, a key enzymatic step is catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][3]
The Role of this compound in Leucine Metabolism
This compound (3-HIA) is an organic acid that is a downstream metabolite of leucine. Under normal physiological conditions, the leucine catabolic pathway proceeds efficiently, and the production of 3-HIA is minimal. However, in instances of impaired enzymatic function, particularly a deficiency in 3-methylcrotonyl-CoA carboxylase (MCC), an alternative pathway is activated, leading to the accumulation of 3-HIA.[3]
A deficiency in MCC, which can be caused by genetic mutations or a deficiency in its cofactor, biotin (B1667282), leads to the buildup of its substrate, 3-methylcrotonyl-CoA. This excess 3-methylcrotonyl-CoA is then hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[4] Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed by 3-hydroxyisovaleryl-CoA hydrolase to yield 3-HIA and free Coenzyme A.[5] Consequently, elevated levels of 3-HIA in urine and blood serve as a key biomarker for MCC deficiency and biotin deficiency.[3]
Leucine Metabolism Pathway
The catabolism of leucine involves a series of enzymatic reactions, as depicted in the pathway diagram below.
Quantitative Data
The following tables summarize key quantitative data related to leucine metabolism and 3-HIA levels.
| Metabolite | Matrix | Normal Range | Pathological Range (MCC deficiency) | Reference |
| This compound (3-HIA) | Urine | 0 - 29 mmol/mol creatinine (B1669602) | Significantly elevated | [6][7] |
| This compound (3-HIA) | Urine | 0 - 72 mmol/mol creatinine | Significantly elevated | |
| Leucine | Urine (24 hr) | 40 - 200 mg | Variable | [1] |
| Leucine | Urine | 4 - 46 µmol/g creatinine | Variable | [3] |
| Enzyme | Organism | Substrate | Km | Vmax | Reference |
| 3-Methylcrotonyl-CoA carboxylase | Human | 3-Methylcrotonyl-CoA | Not specified | Not specified | [8][9] |
| 3-Hydroxyisobutyryl-CoA hydrolase | Rat Liver | (S)-3-hydroxyisobutyryl-CoA | 6 µM | 270 s-1 (Turnover rate) | [10] |
| 3-Hydroxyisobutyryl-CoA hydrolase | Rat Liver | 3-hydroxypropionyl-CoA | 25 µM | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of leucine metabolism and the detection of 3-HIA.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for the extraction, derivatization, and analysis of organic acids, including 3-HIA, from urine samples.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
To 200 µL of urine, add an internal standard (e.g., tropic acid).[11]
-
Acidify the sample with HCl to a pH < 2.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.[11]
-
Collect the organic layer and repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[11]
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[12]
-
Incubate the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[12]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a capillary column (e.g., DB-5MS) for separation.[12]
-
The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for quantification.[12]
-
-
Data Analysis:
-
Identify and quantify the organic acids based on their retention times and mass spectra by comparing them to known standards.
-
Normalize the results to the urinary creatinine concentration.[12]
-
Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the analysis of acylcarnitines, including 3-hydroxyisovalerylcarnitine, in plasma or dried blood spots.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
For plasma, precipitate proteins by adding methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.[13]
-
For dried blood spots, punch a small disc and extract with methanol containing the internal standards.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a new tube or vial.[13]
-
-
Derivatization (Optional but common):
-
Evaporate the supernatant to dryness.
-
Add acidified butanol and incubate to form butyl esters of the acylcarnitines. This step improves chromatographic separation and ionization efficiency.[14]
-
Evaporate the butanolic HCl and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 reversed-phase column for chromatographic separation.[13]
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Acylcarnitines are typically detected using multiple reaction monitoring (MRM) or precursor ion scanning.[12]
-
-
Data Analysis:
-
Identify and quantify individual acylcarnitines based on their retention times and specific precursor-to-product ion transitions by comparing them to the corresponding internal standards.
-
3-Methylcrotonyl-CoA Carboxylase (MCC) Enzyme Assay
This protocol describes a radiochemical assay to measure the activity of MCC in cultured fibroblasts or lymphocytes.
Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured fibroblasts or isolated lymphocytes.
-
Prepare a cell lysate by sonication or freeze-thawing in a suitable buffer.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
The assay mixture contains buffer, ATP, MgCl₂, and [¹⁴C]bicarbonate.
-
Pre-incubate the cell lysate with the assay mixture.
-
Initiate the reaction by adding the substrate, 3-methylcrotonyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
-
Termination and Measurement:
-
Stop the reaction by adding acid (e.g., perchloric acid), which also precipitates the protein.
-
Remove the unreacted [¹⁴C]bicarbonate by gentle heating or sparging with air.
-
The acid-stable radioactivity, representing the [¹⁴C] incorporated into 3-methylglutaconyl-CoA, is measured by liquid scintillation counting.
-
-
Calculation:
-
Calculate the enzyme activity as nmol of bicarbonate fixed per minute per mg of protein.
-
Conclusion
The study of the leucine metabolism pathway and its associated metabolites, such as this compound, is crucial for understanding normal physiology and the pathophysiology of several inborn errors of metabolism. This technical guide has provided a detailed overview of the core biochemical pathway, quantitative data on key metabolites, and comprehensive experimental protocols for their analysis. The provided information is intended to be a valuable resource for researchers and clinicians working in the fields of metabolic disease, drug development, and nutritional science. Further research into the kinetic properties of the human enzymes involved in this pathway and the precise mechanisms of metabolite transport will continue to enhance our understanding and may lead to new diagnostic and therapeutic strategies.
References
- 1. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 6. msacl.org [msacl.org]
- 7. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insight into synergistic activation of human 3-methylcrotonyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
- 10. academic.oup.com [academic.oup.com]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. uhhospitals.org [uhhospitals.org]
- 14. rchsd.org [rchsd.org]
An In-depth Technical Guide to the Biochemical Properties of 3-Hydroxyisovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleric acid (3-HIA), a C5-hydroxy fatty acid, is a crucial intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Its presence and concentration in biological fluids serve as a key biomarker for certain metabolic states, most notably biotin (B1667282) deficiency. An elevated level of 3-HIA can also be indicative of several inherited metabolic disorders. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its metabolic significance, and the analytical methodologies used for its quantification.
Physicochemical Properties
This compound is a small organic acid with the chemical formula C₅H₁₀O₃. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molar Mass | 118.13 g/mol |
| Synonyms | 3-hydroxy-3-methylbutanoic acid, β-hydroxyisovaleric acid |
| Appearance | Solid |
| Water Solubility | Soluble |
Metabolic Significance and Pathways
3-HIA is a product of an alternative pathway in leucine metabolism that becomes prominent when the primary pathway is impaired. The central enzyme in this context is 3-methylcrotonyl-CoA carboxylase (MCCC), a biotin-dependent mitochondrial enzyme.
Leucine Catabolism and the Role of Biotin
Under normal physiological conditions, leucine is broken down through a series of enzymatic reactions to ultimately yield acetyl-CoA and acetoacetate. A key step in this pathway is the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by MCCC. This reaction requires biotin as a cofactor.[1][2][3]
In states of biotin deficiency, the activity of MCCC is compromised. This leads to an accumulation of 3-methylcrotonyl-CoA in the mitochondria.[2][3] To mitigate the toxic effects of this buildup, an alternative metabolic route is activated. The enzyme enoyl-CoA hydratase then hydrates 3-methylcrotonyl-CoA to form 3-hydroxyisovaleryl-CoA.[4] Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed to release free this compound, which can then be excreted in the urine.[1][2]
The following diagram illustrates the leucine catabolism pathway and the point of divergence leading to the formation of 3-HIA in biotin deficiency.
Caption: Leucine catabolism pathway and the formation of 3-HIA.
Inborn Errors of Metabolism
Elevated levels of 3-HIA are also a hallmark of several inborn errors of metabolism affecting the leucine degradation pathway. These include:
-
3-Methylcrotonyl-CoA Carboxylase Deficiency: An autosomal recessive disorder caused by mutations in the MCCC1 or MCCC2 genes, leading to a deficiency in the MCCC enzyme.[5][6]
-
Holocarboxylase Synthetase Deficiency: A disorder of biotin metabolism where the enzyme responsible for attaching biotin to carboxylases is deficient.[3][7]
-
Biotinidase Deficiency: An inherited disorder where the recycling of biotin is impaired, leading to a secondary biotin deficiency.[2][8]
Quantitative Data
The concentration of this compound in biological fluids is a sensitive indicator of metabolic status. The following tables summarize key quantitative data from the literature.
Urinary Concentrations of this compound
| Population | Mean Concentration (μM) | Mean Excretion Rate (mmol/mol creatinine) | Reference(s) |
| Healthy Adults | 80.6 ± 51 | 8.5 ± 3.2 | [1][9][10] |
| Marginally Biotin-Deficient Adults | Increased ~3-fold | Increased ~3-fold | [1][9] |
Enzyme Kinetics
Specific kinetic data for the human enzymes involved in 3-HIA metabolism are not extensively reported in the literature. The following table provides available data, including from non-human sources for reference.
| Enzyme | Substrate | Km | Vmax | Organism | Reference(s) |
| 3-Methylcrotonyl-CoA Carboxylase | 3-Methylcrotonyl-CoA | 11 µM | N/A | Maize | [11] |
| Enoyl-CoA Hydratase | 3-Methylcrotonyl-CoA | N/A | N/A | Human | [4] |
Note: "N/A" indicates that the data was not available in the reviewed literature. The substrate specificity of human enoyl-CoA hydratase for 3-methylcrotonyl-CoA has been noted, but specific kinetic parameters are not well-documented.
Experimental Protocols
Accurate quantification of this compound is critical for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.
Quantification of Urinary 3-HIA by UPLC-MS/MS
This method offers high sensitivity and specificity with a simplified sample preparation protocol compared to GC-MS.[1][10]
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer 50 µL of the supernatant to a clean microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., deuterated 3-HIA).
-
Vortex to mix.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject 5-10 µL of the prepared sample onto a reverse-phase C18 column (e.g., Acquity UPLC BEH C18).
-
Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
A typical gradient might be: 0-1 min, 2% B; 1-5 min, ramp to 98% B; 5-6 min, hold at 98% B; 6-6.1 min, return to 2% B; 6.1-8 min, re-equilibrate at 2% B.
-
Maintain a constant flow rate (e.g., 0.4 mL/min) and column temperature (e.g., 40 °C).
-
-
Mass Spectrometry Detection:
-
Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Monitor the multiple reaction monitoring (MRM) transition for 3-HIA (e.g., m/z 117 -> 59) and its internal standard.
-
-
The following diagram outlines the experimental workflow for UPLC-MS/MS analysis.
Caption: UPLC-MS/MS experimental workflow for 3-HIA.
Quantification of Urinary Organic Acids by GC-MS
This is a well-established method for the analysis of a broad range of organic acids, including 3-HIA. It requires a more extensive sample preparation involving extraction and derivatization.[9][12][13]
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples and vortex.
-
To 1 mL of urine, add an internal standard (e.g., heptadecanoic acid).
-
Acidify the sample to pH < 2 with HCl.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Repeat the extraction.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
Derivatize the dried extract to form volatile esters (e.g., trimethylsilyl (B98337) esters) using a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Inject the derivatized sample into a GC equipped with a capillary column (e.g., DB-5ms).
-
Use a temperature program to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp to 300°C at 5°C/min.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Acquire data in full scan mode to identify and quantify the derivatized 3-HIA based on its characteristic mass spectrum and retention time.
-
-
The following diagram illustrates the logical relationships in the GC-MS protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 7. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
- 10. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. erndim.org [erndim.org]
- 13. metbio.net [metbio.net]
3-Hydroxyisovaleric Acid: A Comprehensive Technical Guide to its Role as a Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisovaleric acid (3-HIA), an organic acid produced during the catabolism of the branched-chain amino acid leucine (B10760876), has emerged as a crucial biomarker for a range of metabolic disorders. Its accumulation in biological fluids, primarily urine and plasma, serves as a sensitive indicator of enzymatic deficiencies and nutritional imbalances. This technical guide provides an in-depth exploration of 3-HIA's role as a biomarker, detailing its biochemical origins, the metabolic disorders associated with its elevation, and the analytical methodologies for its quantification. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of relevant metabolic pathways.
Introduction
This compound (3-HIA) is a five-carbon organic acid that is an intermediate in the metabolic pathway of leucine.[1] Under normal physiological conditions, 3-HIA is present in trace amounts in biological fluids. However, disruptions in the leucine degradation pathway can lead to a significant increase in its concentration, making it a valuable diagnostic and monitoring tool for several metabolic conditions. The primary cause of elevated 3-HIA is the reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2] This enzyme catalyzes a critical step in leucine catabolism, and its impairment leads to the shunting of metabolites into an alternative pathway that produces 3-HIA.[1] Consequently, elevated 3-HIA is a hallmark of both acquired biotin (B1667282) deficiency and a number of inherited metabolic disorders.[3][4]
Biochemical Pathway and Pathophysiology
The elevation of this compound is intrinsically linked to the catabolism of the essential amino acid, leucine. A key enzymatic step in this pathway is catalyzed by 3-methylcrotonyl-CoA carboxylase (MCC), a biotin-dependent mitochondrial enzyme. When MCC activity is compromised, its substrate, 3-methylcrotonyl-CoA, accumulates. This accumulation leads to the activation of an alternative metabolic route where 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA. Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed to this compound.[3]
Caption: GC-MS sample preparation workflow for 3-HIA.
Detailed Protocol:
-
Sample Collection and Storage: Collect a random urine sample in a sterile, preservative-free container. Samples can be stored at -20°C or lower until analysis.
-
Normalization: Determine the creatinine (B1669602) concentration of the urine sample to normalize the organic acid concentrations.
-
Oximation (for keto-acids):
-
To 200 µL of urine, add 40 µL of methoxyamine hydrochloride solution (e.g., 75 g/L in water). [5] * Incubate at 60°C for 30 minutes. [5]4. Extraction:
-
Add an internal standard (e.g., a stable isotope-labeled 3-HIA).
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. [5]Vortex thoroughly and centrifuge to separate the layers.
-
Repeat the extraction to ensure complete recovery.
-
-
Evaporation:
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen. [5]6. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. [6] * Incubate at a controlled temperature (e.g., 70-90°C) for a specific time (e.g., 15 minutes) to form trimethylsilyl (B98337) (TMS) derivatives. [5] 5.1.2. GC-MS Instrumental Parameters (Example)
-
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5MS).
-
Injection Mode: Split or splitless injection.
-
Oven Temperature Program: A temperature gradient is used to separate the various organic acids. An example program could be: initial temperature of 70°C, ramped to a final temperature of around 300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation compared to GC-MS, as derivatization is typically not necessary.
5.2.1. Sample Preparation
dot
Caption: LC-MS/MS sample preparation workflow for 3-HIA.
Detailed Protocol:
-
Sample Collection and Storage: As with GC-MS, collect urine or plasma samples and store them at -20°C or below.
-
Sample Pre-treatment:
-
For urine, a simple dilution with deionized water (e.g., 30-fold) may be sufficient. [7] * For plasma, a protein precipitation step is often required. This can be achieved by adding a precipitating agent like sulfosalicylic acid, followed by centrifugation to remove the precipitated proteins.
-
-
Internal Standard: Add a stable isotope-labeled internal standard to the diluted sample.
-
Filtration/Centrifugation: Centrifuge or filter the sample to remove any particulate matter before injection into the LC-MS/MS system.
5.2.2. LC-MS/MS Instrumental Parameters (Example)
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte and mobile phase.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-HIA and its internal standard are monitored.
Conclusion
This compound is a well-established and clinically significant biomarker for a range of metabolic disorders, primarily those related to biotin metabolism and the catabolism of leucine. Its quantification in urine and plasma provides valuable diagnostic information and allows for the monitoring of disease progression and therapeutic interventions. The analytical methods for 3-HIA detection, particularly GC-MS and LC-MS/MS, are robust and sensitive, enabling accurate and reliable measurements. This technical guide provides a comprehensive overview of the biochemical basis, clinical relevance, and analytical considerations for 3-HIA, serving as a valuable resource for researchers and clinicians in the field of metabolic diseases. Further research into the precise pathophysiological roles of 3-HIA and the development of high-throughput analytical methods will continue to enhance its utility in both clinical diagnostics and drug development.
References
- 1. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. hmdb.ca [hmdb.ca]
- 5. aurametrix.weebly.com [aurametrix.weebly.com]
- 6. metbio.net [metbio.net]
- 7. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Production of 3-Hydroxyisovaleric Acid in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisovaleric acid (3-HIA), a metabolite of the branched-chain amino acid leucine (B10760876), has emerged as a crucial biomarker for monitoring biotin (B1667282) status and diagnosing certain inborn errors of metabolism. Its endogenous production is intricately linked to the activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). This technical guide provides a comprehensive overview of the metabolic pathways leading to 3-HIA formation, its physiological and pathological concentrations, and detailed methodologies for its quantification in biological samples. The content is designed to support researchers, scientists, and drug development professionals in understanding the significance of 3-HIA and in incorporating its analysis into their research and development pipelines.
Introduction
This compound (3-HIA), also known as β-hydroxyisovaleric acid, is an organic acid that is normally present at low levels in human urine and plasma.[1] It is a byproduct of the catabolism of the essential amino acid leucine.[2] The clinical significance of 3-HIA lies in its accumulation under conditions of impaired leucine metabolism, most notably in biotin deficiency and in several inherited metabolic disorders.[2][3] Elevated levels of 3-HIA can serve as an early and sensitive indicator of these conditions, making its accurate measurement a valuable diagnostic tool.[4] This guide will delve into the core aspects of endogenous 3-HIA production, its quantification, and its clinical relevance.
Metabolic Pathway of this compound Production
The formation of 3-HIA is intrinsically linked to the mitochondrial pathway of leucine degradation. Under normal physiological conditions, the breakdown of leucine proceeds through a series of enzymatic steps. A critical step in this pathway is the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][5]
When the activity of MCC is compromised, either due to a deficiency in its cofactor biotin or due to genetic defects in the enzyme itself, the metabolic flux is diverted.[5] The accumulating 3-methylcrotonyl-CoA is then hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[1][5] This intermediate is subsequently hydrolyzed to release free this compound.[1] The detoxification of these metabolic byproducts can also involve the formation of 3-hydroxyisovaleryl-carnitine, which is then transported out of the mitochondria.[1][5]
dot
Caption: Leucine metabolism and the formation of 3-HIA.
Conditions Associated with Elevated this compound
Elevated levels of 3-HIA are primarily associated with two main conditions:
-
Biotin Deficiency: Biotin, or vitamin B7, is an essential cofactor for five carboxylases in humans, including MCC.[6] A deficiency in biotin leads to reduced MCC activity and a subsequent increase in 3-HIA production.[3] This can be caused by inadequate dietary intake, prolonged consumption of raw egg whites (which contain avidin, a biotin-binding protein), certain medications like anticonvulsants, and smoking.[1][2]
-
Inborn Errors of Metabolism: Several genetic disorders affecting the leucine degradation pathway can lead to the accumulation of 3-HIA.[1][2] The most direct cause is 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD) , an autosomal recessive disorder caused by mutations in the MCCC1 or MCCC2 genes.[7][8] Other conditions include holocarboxylase synthetase deficiency and biotinidase deficiency, which affect the overall utilization and recycling of biotin.[3]
Quantitative Data on this compound Levels
The concentration of 3-HIA in biological fluids is a key indicator of metabolic status. The following tables summarize reported quantitative data for 3-HIA in urine and plasma.
Table 1: Urinary this compound Concentrations
| Condition | Mean Concentration (mmol/mol creatinine) | Reference |
| Normal (Biotin-Sufficient) | 8.5 ± 3.2 | [9] |
| Normal Range | 0 - 29 | [2][10] |
| Normal Range | 0 - 72 | [11] |
| Marginal Biotin Deficiency | Increased threefold from baseline | [9] |
Table 2: Plasma 3-Hydroxyisovaleryl-carnitine Concentrations
| Condition | Observation | Reference |
| Marginal Biotin Deficiency | Increased approximately 3-fold from baseline | [12] |
Experimental Protocols for this compound Quantification
Accurate quantification of 3-HIA is crucial for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol for Urinary 3-HIA Analysis by UPLC-MS/MS
This protocol is based on the method described by Mock et al. and is suitable for high-throughput analysis.[9]
5.1.1. Sample Preparation
-
Thaw frozen urine samples and warm to 60°C for 30 minutes to dissolve precipitates.
-
Cool samples to room temperature.
-
Centrifuge at 3,000 x g for 10 minutes to pellet any remaining precipitates.
-
Collect the supernatant for analysis.
-
Dilute the urine supernatant fourfold with deionized water.
-
Add an internal standard (e.g., deuterated 3-HIA) to all samples, calibrators, and quality controls to a final concentration of 25 µM.
5.1.2. UPLC-MS/MS Analysis
-
Chromatographic System: Waters Acquity UPLC system or equivalent.
-
Column: Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm).
-
Column Temperature: 55°C.
-
Mobile Phase A: 0.01% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
Initial: 0% B, hold for 1 minute.
-
A linear gradient to elute the analyte of interest.
-
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for 3-HIA.
-
MRM Transition: For 3-HIA: 117.1 → 59.0.[13]
5.1.3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.
-
Perform unweighted linear regression to determine the concentrations in unknown samples.
-
Normalize the urinary 3-HIA concentration to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
dot
Caption: A typical workflow for urinary 3-HIA analysis.
Signaling Pathways and this compound
The direct impact of elevated 3-HIA on specific signaling pathways is an area of ongoing research. However, the accumulation of 3-HIA and other organic acids in metabolic disorders can lead to a state of metabolic acidosis and mitochondrial toxicity.[1][2] This can have broad, indirect effects on cellular signaling through:
-
Disruption of the mitochondrial membrane potential: This can affect ATP production and trigger apoptosis.
-
Alterations in the cellular redox state: This can lead to oxidative stress and impact redox-sensitive signaling pathways.
-
Changes in intracellular pH: Acidosis can alter the activity of numerous enzymes and signaling proteins.
Further research is needed to elucidate the specific molecular targets and signaling cascades that are directly modulated by 3-HIA.
Conclusion
This compound is a valuable biomarker for assessing biotin status and for the diagnosis of inborn errors of leucine metabolism. Understanding its endogenous production pathway is critical for interpreting its clinical significance. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of 3-HIA in a research or clinical setting. As our understanding of the broader metabolic consequences of elevated 3-HIA grows, its importance in drug development and personalized medicine is likely to expand. This guide serves as a foundational resource for professionals seeking to leverage the diagnostic and research potential of this important metabolite.
References
- 1. hmdb.ca [hmdb.ca]
- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 8. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 9. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
The Discovery and History of 3-Hydroxyisovaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisovaleric acid (3-HIA), a key biomarker in clinical diagnostics, has a rich history intertwined with the discovery of inborn errors of metabolism and the advancement of analytical chemistry. Initially identified in the context of isovaleric acidemia in the mid-1960s, its significance has expanded to being a primary indicator of biotin (B1667282) deficiency and a metabolite of interest in various other conditions. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound (3-HIA), chemically known as 3-hydroxy-3-methylbutanoic acid, is a short-chain hydroxy fatty acid.[1] It is a normal, minor metabolite in human urine, but its elevated excretion is indicative of specific metabolic dysfunctions.[1] The primary clinical relevance of 3-HIA lies in its role as a sensitive and early indicator of marginal biotin deficiency.[2][3] Furthermore, chronically high levels of 3-HIA are associated with several inborn errors of metabolism, particularly those affecting the catabolism of the branched-chain amino acid, leucine (B10760876).[1][2]
The Initial Discovery: A Tale of "Sweaty Feet"
The story of this compound begins not with its own discovery, but with the characterization of a new inborn error of metabolism. In 1966, Dr. K. Tanaka and his colleagues at Massachusetts General Hospital described a novel genetic disorder which they named "isovaleric acidemia."[4][5][6][7] They investigated two siblings who presented with recurrent episodes of vomiting, lethargy, and a peculiar odor resembling "sweaty feet," particularly during metabolic crises.[4]
The key to understanding this new disease lay in the analysis of the patients' urine. Using the then-emerging technology of gas chromatography-mass spectrometry (GC-MS), Tanaka's team identified abnormally high levels of isovaleric acid, a metabolite of leucine.[4][5] While isovaleric acid was the primary compound identified in their initial groundbreaking paper, subsequent and more detailed analyses of urine from patients with isovaleric acidemia and other related disorders led to the identification of other accumulating metabolites, including this compound.[8]
Association with 3-Methylcrotonyl-CoA Carboxylase Deficiency
Following the discovery of isovaleric acidemia, researchers began to uncover other defects in the leucine degradation pathway. In the early 1970s, another inborn error of metabolism, 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, was identified. This disorder is characterized by the deficient activity of a biotin-dependent enzyme essential for leucine catabolism.[9] A hallmark of MCC deficiency is the massive urinary excretion of this compound and 3-methylcrotonylglycine.[3][9][10] The identification of 3-HIA as a major abnormal metabolite was crucial in the diagnostic criteria for this disorder.[3]
The Link to Biotin Deficiency
The recognition of 3-HIA as a sensitive marker for biotin deficiency marked a significant expansion of its clinical utility beyond rare inborn errors of metabolism. Biotin is an essential cofactor for several carboxylase enzymes, including 3-methylcrotonyl-CoA carboxylase.[11] In a state of biotin deficiency, the activity of this enzyme is reduced, leading to a metabolic block in the leucine degradation pathway.[11] This block results in the accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway, leading to the formation and subsequent excretion of this compound.[1][11] Studies in the late 20th century solidified this relationship, demonstrating that urinary 3-HIA levels increase significantly even in marginal biotin deficiency, making it a more reliable indicator than serum biotin levels.[3]
Metabolic Pathway and Formation of this compound
The formation of this compound is a direct consequence of a disruption in the normal catabolic pathway of leucine.
Under normal conditions, leucine is broken down through a series of enzymatic steps. A key step is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. In cases of genetic deficiency of this enzyme or biotin deficiency, the buildup of 3-methylcrotonyl-CoA leads to its conversion to 3-hydroxyisovaleryl-CoA by enoyl-CoA hydratase.[1] 3-hydroxyisovaleryl-CoA is then hydrolyzed to this compound, which is subsequently excreted in the urine.[11]
Experimental Protocols: Historical Context
The identification and quantification of this compound have evolved significantly since its initial discovery. The foundational methods relied on gas chromatography (GC) and later, the more definitive gas chromatography-mass spectrometry (GC-MS).
Early Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Analysis (circa 1960s-1970s)
The original methods for identifying organic acids in biological fluids were pioneering for their time. The general workflow involved several key steps:
Methodology:
-
Sample Preparation: A measured volume of urine was acidified, typically with hydrochloric acid.
-
Extraction: The organic acids were extracted from the acidified urine using an organic solvent such as ethyl acetate (B1210297) or diethyl ether. This step was often repeated multiple times to ensure complete extraction.
-
Drying and Evaporation: The organic extract was dried using an anhydrous salt (e.g., sodium sulfate) and then evaporated to dryness under a stream of nitrogen.
-
Derivatization: Organic acids are not typically volatile enough for GC analysis. Therefore, they were chemically modified to increase their volatility. Common derivatization techniques included:
-
Methylation: Using diazomethane (B1218177) to convert carboxylic acids to their methyl esters.
-
Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[12]
-
-
Gas Chromatography (GC): The derivatized sample was injected into a gas chromatograph. The different organic acid derivatives would separate based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS): As the separated compounds eluted from the GC column, they entered a mass spectrometer. The molecules were ionized and fragmented, creating a unique mass spectrum for each compound, which served as a "fingerprint" for identification.[11]
Quantitative Data from Early Studies
Precise quantitative data from the very first identifications are scarce in readily available literature. However, subsequent studies on inborn errors of metabolism and biotin deficiency have provided reference ranges and typical values for 3-HIA excretion.
| Condition | Subject Group | Urinary 3-HIA Levels | Citation |
| Normal | Healthy Adults | 0 - 29 mmol/mol creatinine | [2] |
| Marginal Biotin Deficiency | Experimentally Induced | Significant increase (e.g., >195 µmol/24 hours) | [3] |
| 3-Methylcrotonyl-CoA Carboxylase Deficiency | Patients | Massively elevated | [13] |
| Isovaleric Acidemia | Patients | Elevated | [8] |
Conclusion
The discovery and history of this compound are a testament to the progress in our understanding of metabolic pathways and the development of powerful analytical techniques. From its initial identification as a secondary metabolite in a rare genetic disorder to its current status as a key biomarker for a common nutritional deficiency, 3-HIA continues to be an important molecule in clinical and research settings. This guide provides a foundational understanding for professionals in the field, highlighting the key milestones and methodologies that have shaped our knowledge of this significant organic acid.
References
- 1. hmdb.ca [hmdb.ca]
- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Isovaleric acidemia: a new genetic defect of leucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 10. This compound | Rupa Health [rupahealth.com]
- 11. History of the combination of gas chromatography and mass spectrometry - American Chemical Society [acs.org]
- 12. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The first case of 3-methylcrotonyl-CoA carboxylase (MCC) deficiency responsive to biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Inborn Errors of Metabolism Characterized by 3-Hydroxyisovaleric Aciduria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated levels of 3-hydroxyisovaleric acid in urine, a condition known as 3-hydroxyisovaleric aciduria, serve as a key biochemical marker for a specific group of inborn errors of metabolism. These disorders primarily disrupt the catabolism of the branched-chain amino acid leucine (B10760876). This technical guide provides a comprehensive overview of the core inborn errors of metabolism associated with 3-hydroxyisovaleric aciduria, including 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, Biotinidase deficiency, and Holocarboxylase Synthetase (HCS) deficiency. This document details the pathophysiology, quantitative biochemical data, and methodologies for key diagnostic and research experiments. It is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for these rare metabolic diseases.
Introduction to this compound and Associated Metabolic Disorders
This compound (3-HIA) is a metabolite derived from the alternative breakdown of 3-methylcrotonyl-CoA, an intermediate in the leucine catabolic pathway.[1][2] Under normal physiological conditions, the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) facilitates the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[2][3] When the activity of 3-MCC is impaired, 3-methylcrotonyl-CoA accumulates and is subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[1] This compound is then hydrolyzed to this compound, which is excreted in the urine.[1]
Chronically elevated levels of this compound are indicative of several inborn errors of metabolism.[4] The most prominent among these are:
-
3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: An autosomal recessive disorder caused by mutations in the MCCC1 or MCCC2 genes, which encode the alpha and beta subunits of the 3-MCC enzyme, respectively.[3]
-
Biotinidase Deficiency (BTD): An autosomal recessive disorder where the enzyme biotinidase is deficient, preventing the recycling of the vitamin biotin (B1667282).[5][6] Biotin is a crucial cofactor for all four human carboxylases, including 3-MCC.[7]
-
Holocarboxylase Synthetase (HCS) Deficiency: A rare autosomal recessive disorder caused by mutations in the HLCS gene.[8][9] The HCS enzyme is responsible for attaching biotin to the carboxylase enzymes, and its deficiency leads to multiple carboxylase deficiencies.[8][9]
Pathophysiology and Biochemical Pathways
The accumulation of this compound and other toxic metabolites in these disorders can lead to a wide spectrum of clinical presentations, ranging from asymptomatic individuals to severe metabolic crises, neurological damage, and developmental delay.[3][10]
Leucine Catabolism and the Role of 3-MCC
The breakdown of leucine is a critical metabolic pathway for energy production. A key step is the carboxylation of 3-methylcrotonyl-CoA by the biotin-dependent enzyme 3-MCC. A deficiency in this enzyme leads to the accumulation of upstream metabolites and their diversion into alternative pathways, resulting in the production of this compound and 3-methylcrotonylglycine.[3][11]
Biotin Metabolism and its Impact on Carboxylases
Biotin is an essential cofactor for several carboxylase enzymes. Biotinidase deficiency and holocarboxylase synthetase deficiency disrupt the biotin cycle, leading to a functional deficiency of these carboxylases, including 3-MCC. This results in a biochemical phenotype that can mimic isolated 3-MCC deficiency.
Quantitative Biochemical Data
The diagnosis of these disorders relies on the quantitative analysis of specific metabolites in urine and blood. The following tables summarize key biochemical markers and their typical concentrations in affected individuals compared to reference ranges.
Table 1: Urinary Organic Acids
| Analyte | Reference Range (mmol/mol creatinine) | 3-MCC Deficiency | Biotinidase Deficiency | Holocarboxylase Synthetase Deficiency |
| This compound | ≤ 29[2][4] | Markedly elevated | Elevated | Elevated[8] |
| 3-Methylcrotonylglycine | Not typically detected | Markedly elevated | May be elevated | May be elevated |
| Lactic Acid | Variable | Normal to mildly elevated | Elevated during crisis | Elevated |
| 3-Hydroxypropionic Acid | Not typically detected | Normal | Elevated | Elevated |
| Methylcitric Acid | Not typically detected | Normal | Elevated | Elevated |
Table 2: Plasma Acylcarnitines
| Analyte | Reference Range (µmol/L) | 3-MCC Deficiency | Biotinidase Deficiency | Holocarboxylase Synthetase Deficiency |
| 3-Hydroxyisovalerylcarnitine (C5-OH) | < 0.4 | Markedly elevated | Elevated | Elevated[8][12] |
| Propionylcarnitine (C3) | < 5.0 | Normal | Elevated | Elevated |
| Free Carnitine (C0) | 20 - 60 | Often low (secondary deficiency) | May be low | May be low |
Table 3: Enzyme Activity Levels
| Enzyme | Sample Type | Reference Range | Profound Deficiency | Partial Deficiency |
| 3-Methylcrotonyl-CoA Carboxylase | Fibroblasts / Lymphocytes | Varies by lab | < 2% of control[13] | 2-12% of control[14] |
| Biotinidase | Serum / Plasma | Varies by lab | < 10% of mean normal activity[15] | 10-30% of mean normal activity[15] |
| Holocarboxylase Synthetase | Fibroblasts / Lymphocytes | Varies by lab | Markedly reduced activity | - |
Experimental Protocols
Accurate diagnosis and research into these disorders rely on robust and validated laboratory methods. This section provides an overview of the key experimental protocols.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a cornerstone for the diagnosis of organic acidurias.
-
Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified based on their retention time and mass spectrum.
-
Methodology:
-
Sample Preparation: A urine sample is acidified, and an internal standard is added. Organic acids are then extracted using an organic solvent like ethyl acetate.[16]
-
Derivatization: The extracted organic acids are dried and then derivatized to form trimethylsilyl (B98337) (TMS) esters, which are more volatile and thermally stable.[17]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated on a capillary column. The eluting compounds are then introduced into a mass spectrometer for ionization, fragmentation, and detection.[18]
-
Data Analysis: The resulting chromatogram and mass spectra are compared to a library of known compounds for identification and quantification.
-
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This method is crucial for newborn screening and for the diagnosis of fatty acid oxidation disorders and organic acidemias.
-
Principle: Acylcarnitines are extracted from blood spots or plasma and analyzed by flow injection analysis-tandem mass spectrometry. The different acylcarnitine species are identified by their mass-to-charge ratio.[1]
-
Methodology:
-
Sample Preparation: A dried blood spot is punched out, or a plasma sample is taken. Acylcarnitines are extracted using a solvent containing internal standards.[1]
-
Derivatization (optional but common): The extracted acylcarnitines are often converted to their butyl esters to improve ionization efficiency.[1]
-
MS/MS Analysis: The sample is introduced into the mass spectrometer via flow injection. The first mass spectrometer selects the precursor ions of interest, which are then fragmented. The second mass spectrometer analyzes the resulting product ions.[19]
-
Data Analysis: The concentrations of different acylcarnitine species are determined by comparing their signal intensities to those of the internal standards.
-
Enzyme Assays
Enzyme assays are performed to confirm the diagnosis by directly measuring the activity of the deficient enzyme.
-
Biotinidase Assay:
-
Principle: A colorimetric or fluorometric assay is used to measure the ability of biotinidase in a serum or plasma sample to cleave an artificial substrate, releasing a colored or fluorescent product.[20][21]
-
Methodology: The patient's serum is incubated with a substrate such as N-biotinyl-p-aminobenzoate. The amount of p-aminobenzoate released is then quantified spectrophotometrically.[22]
-
-
3-MCC and Holocarboxylase Synthetase Assays:
-
Principle: These assays are typically performed in cultured fibroblasts or lymphocytes. The enzyme activity is measured by the incorporation of radiolabeled bicarbonate into the respective substrate.
-
Methodology: Cell lysates are incubated with the appropriate substrate (e.g., 3-methylcrotonyl-CoA for 3-MCC) and radiolabeled bicarbonate. The amount of radioactivity incorporated into the product is then measured.
-
Molecular Genetic Testing
Genetic testing is used to identify the specific mutations in the causative genes, which is important for genetic counseling and confirming the diagnosis.
-
Principle: The DNA sequence of the relevant gene (MCCC1, MCCC2, BTD, or HLCS) is analyzed to identify pathogenic variants.
-
Methodology:
-
DNA Extraction: DNA is extracted from a blood sample.
-
PCR Amplification: The exons and flanking intronic regions of the target gene are amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA fragments are sequenced using methods like Sanger sequencing or next-generation sequencing (NGS).[5][7][23]
-
Data Analysis: The patient's DNA sequence is compared to the reference sequence to identify any mutations.
-
Therapeutic Strategies
The management of these disorders focuses on reducing the accumulation of toxic metabolites and providing necessary cofactors.
-
3-MCC Deficiency: Treatment is often not required for asymptomatic individuals identified through newborn screening.[24] For symptomatic patients, a leucine-restricted diet and L-carnitine supplementation may be beneficial.[23]
-
Biotinidase and Holocarboxylase Synthetase Deficiencies: Lifelong supplementation with high doses of oral biotin is the primary treatment and can be highly effective, especially when initiated early.[17][25]
Conclusion
3-hydroxyisovaleric aciduria is a significant biochemical marker for a group of treatable inborn errors of metabolism. A thorough understanding of the underlying pathophysiology, coupled with robust and quantitative diagnostic methods, is essential for early diagnosis and effective management of these conditions. The experimental protocols and data presented in this guide are intended to support the research and development efforts aimed at improving the lives of individuals affected by these rare disorders. Further research is needed to fully understand the genotype-phenotype correlations and to develop novel therapeutic strategies.
References
- 1. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. providers2.genedx.com [providers2.genedx.com]
- 6. Biotinidase Deficiency (BTD) Sequencing | Test Fact Sheet [arupconsult.com]
- 7. providers2.genedx.com [providers2.genedx.com]
- 8. Holocarboxylase Synthetase Deficiency: Clinical, Biochemical and Molecular Findings in Five Malaysian Patients Including a Newborn Presenting as Collodion Baby - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphanet: Holocarboxylase synthetase deficiency [orpha.net]
- 10. researchgate.net [researchgate.net]
- 11. Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: Evidence for an Allele-Specific Dominant Negative Effect and Responsiveness to Biotin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Holocarboxylase synthetase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 13. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. providers2.genedx.com [providers2.genedx.com]
- 15. Biotinidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 17. erndim.org [erndim.org]
- 18. metbio.net [metbio.net]
- 19. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biotinidase Deficiency: Biotinidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 23. 3-Methylcrotonylglycinuria: MCCC1/MCCC2 Sequencing | Greenwood Genetic Center [ggc.org]
- 24. Holocarboxylase Synthetase Deficiency (HLCS Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 25. preventiongenetics.com [preventiongenetics.com]
Unraveling the Cellular Mechanisms of 3-Hydroxyisovaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisovaleric acid (3-HIA), a metabolite of the branched-chain amino acid leucine (B10760876), has emerged as a crucial biomarker for diagnosing and monitoring biotin (B1667282) deficiency and certain inborn errors of metabolism. Its accumulation signals a disruption in the mitochondrial leucine catabolism pathway, leading to potential cellular toxicity. This technical guide provides an in-depth exploration of the cellular mechanisms involving 3-HIA, from its metabolic origins to its clinical implications. We present a comprehensive overview of the biochemical pathways, detailed experimental protocols for its quantification, and a summary of key quantitative data to support researchers and drug development professionals in this field.
Introduction
This compound (3-HIA) is an organic acid that is normally present in trace amounts in human urine.[1] It is an intermediate in the degradation pathway of the essential amino acid leucine. The clinical significance of 3-HIA lies in its accumulation under conditions of impaired activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][3] Consequently, urinary 3-HIA has been established as an early and sensitive indicator of marginal biotin deficiency.[4][5] Furthermore, chronically elevated levels of 3-HIA are associated with several inborn errors of metabolism, where it can act as an acidogen and metabotoxin, contributing to metabolic acidosis and other adverse health effects.[6] This guide delves into the core cellular mechanisms of 3-HIA, providing a technical resource for its study and therapeutic targeting.
The Leucine Catabolic Pathway and Formation of this compound
The breakdown of leucine is a mitochondrial process. A key step is the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2]
In a state of biotin sufficiency, this pathway proceeds efficiently. However, in cases of biotin deficiency or genetic defects in the MCC enzyme, its activity is reduced. This leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted into an alternative metabolic route. The enzyme enoyl-CoA hydratase converts the excess 3-methylcrotonyl-CoA into 3-hydroxyisovaleryl-CoA.[2][7] This intermediate is subsequently hydrolyzed to release free this compound.
Mitochondrial Toxicity and Detoxification
The accumulation of 3-methylcrotonyl-CoA and 3-hydroxyisovaleryl-CoA within the mitochondria can lead to cellular toxicity.[2] These acyl-CoA esters can disrupt the mitochondrial CoA pool by altering the ratio of esterified CoA to free CoA, which can impair other mitochondrial metabolic processes, including the Krebs cycle and fatty acid oxidation.[7][8]
To mitigate this toxicity, cells employ a detoxification mechanism involving carnitine. The 3-hydroxyisovaleryl moiety is transferred from CoA to carnitine, forming 3-hydroxyisovaleryl-carnitine (3-HIA-carnitine).[2][8] This reaction is likely catalyzed by carnitine acetyltransferase. The resulting 3-HIA-carnitine is then transported out of the mitochondria and can be excreted in the urine along with free 3-HIA.[2][8]
Quantitative Data on this compound Levels
The urinary excretion of 3-HIA is a key diagnostic parameter. The following tables summarize quantitative data from studies on human subjects.
Table 1: Urinary this compound Excretion in Biotin Deficiency
| Condition | Mean 3-HIA Concentration (μM) | Mean 3-HIA Excretion Rate (mmol/mol creatinine) | Reference |
| Biotin Sufficient (Baseline) | 80.6 ± 51 | 8.5 ± 3.2 | [1][3] |
| Marginally Biotin Deficient | - | Increased ~3-fold from baseline | [3] |
Table 2: Urinary this compound and 3-Hydroxyisovaleryl Carnitine Excretion in Response to Leucine Challenge in Biotin Deficiency
| Day of Biotin Depletion | Mean Increase in Urinary 3-HIA Excretion | Mean Increase in Urinary 3-HIA-Carnitine Excretion | Reference |
| Day 14 | > 2-fold | > 2-fold | [2] |
| Day 28 | ~ 3-fold | ~ 3-fold | [2] |
Experimental Protocols
Accurate quantification of 3-HIA is essential for clinical diagnosis and research. Below are detailed methodologies for its measurement in urine.
UPLC-MS/MS Method for Urinary 3-HIA Quantification
This method offers high sensitivity and throughput for the analysis of 3-HIA.[3]
Equipment:
-
Waters Acquity Ultra Performance Liquid Chromatography (UPLC) system
-
Thermo Electron TSQ Quantum Ultra tandem mass spectrometer (MS/MS)
-
Waters Acquity UPLC HSS T3 column (2.1x100 mm, 1.8 μm)
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
Deionized water (18 MΩ-cm)
-
This compound standard
-
[2H8]-3-hydroxyisovaleric acid (internal standard)
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To remove precipitates, warm samples in a 60°C water bath for 30 minutes, then cool to room temperature.
-
Centrifuge at 3000 x g for 10 minutes.
-
Collect the supernatant.
-
Dilute the urine sample fourfold with deionized water (e.g., 25 μL sample + 75 μL water).
-
Add the internal standard to a final concentration of 25 μM.
UPLC-MS/MS Analysis:
-
Maintain the autosampler at 5°C.
-
Inject 1 μL of the prepared sample onto the column, which is maintained at 55°C.
-
The mobile phases are 0.01% formic acid in water (A) and methanol (B).
-
The initial mobile phase composition is 100% A, held for 1 minute.
-
A gradient is then applied to elute the analyte.
-
The mass spectrometer is operated in negative electrospray ionization mode, monitoring for the specific mass transitions of 3-HIA and its internal standard.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.
-
Perform unweighted linear regression to determine the concentration of 3-HIA in the samples.
GC-MS Method for Urinary 3-HIA Quantification
Gas chromatography-mass spectrometry is a classic and reliable method for the analysis of organic acids.[9]
Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for organic acid analysis (e.g., capillary column)
Reagents:
-
Sodium chloride
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Diethyl ether
-
Pyridine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS)
-
Internal standard (e.g., a stable isotope-labeled organic acid)
Sample Preparation and Derivatization:
-
To a urine sample, add the internal standard and saturate with sodium chloride.
-
Acidify the sample with 1 M HCl.
-
Perform a sequential liquid-liquid extraction with ethyl acetate followed by diethyl ether.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., ambient temperature to 40°C).
-
Reconstitute the residue in pyridine.
-
Add BSTFA with 1% TMCS and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 μL) of the derivatized sample into the GC-MS.
-
Use a temperature program to separate the analytes on the GC column.
-
The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode.
Data Analysis:
-
Identify the 3-HIA-TMS derivative based on its retention time and mass spectrum.
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways and Future Directions
Currently, the primary role of 3-HIA in cellular mechanisms is understood in the context of being a metabolic byproduct that indicates upstream enzymatic dysfunction. There is no direct evidence to suggest that 3-HIA itself is a signaling molecule that actively modulates specific pathways like insulin (B600854) signaling. Research on the metabolic consequences of elevated branched-chain amino acids and their metabolites has implicated some, like 3-hydroxyisobutyrate, in modulating insulin sensitivity.[10] However, a similar role for 3-HIA has not been established.
Future research should focus on:
-
Investigating potential direct signaling roles of 3-HIA, if any, on cellular receptors or transcription factors.
-
Further elucidating the precise mechanisms of 3-HIA-induced mitochondrial dysfunction.
-
Developing targeted therapeutic strategies to mitigate the toxic effects of 3-HIA accumulation in inborn errors of metabolism.
Conclusion
This compound is a clinically significant metabolite whose cellular mechanisms are intrinsically linked to the catabolism of leucine and the availability of biotin. Its accumulation serves as a sensitive biomarker for biotin deficiency and is a hallmark of several genetic metabolic disorders. The understanding of its formation, detoxification, and a potential for mitochondrial toxicity is crucial for the development of diagnostic and therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to unravel the full spectrum of 3-HIA's role in human health and disease.
References
- 1. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Measurement of Urinary Excretion of 3-Hydroxyisovaleryl Carnitine by LC–MS/MS as an Indicator of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Rupa Health [rupahealth.com]
- 7. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide: 3-Hydroxyisovaleric Acid and Its Impact on Mitochondrial Function
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxyisovaleric acid (3-HIA) is an organic acid metabolite of the branched-chain amino acid leucine (B10760876).[1][2][3] Its presence in urine is a well-established, early, and sensitive biomarker for marginal biotin (B1667282) deficiency.[3][4] Under normal physiological conditions, the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase plays a crucial role in leucine catabolism.[5] However, in states of biotin insufficiency or in certain inborn errors of metabolism, the activity of this enzyme is reduced, leading to the accumulation of upstream metabolites. This guide provides a detailed examination of the metabolic pathway leading to 3-HIA production, the mechanisms by which its precursors induce mitochondrial toxicity, and the experimental protocols essential for its quantification and the assessment of mitochondrial health.
The Metabolic Origin of this compound
The formation of 3-HIA is a direct consequence of a bottleneck in the mitochondrial catabolism of leucine.
Normal Leucine Catabolism: The breakdown of leucine proceeds through several steps, with a key mitochondrial reaction being the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. This carboxylation step is catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[6]
Alternate Pathway in Biotin Deficiency: When MCC activity is impaired due to biotin deficiency or genetic defects, its substrate, 3-methylcrotonyl-CoA, accumulates within the mitochondria.[6] This buildup shunts the metabolite into an alternative pathway where it is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[2][6]
Detoxification and 3-HIA Formation: The accumulation of acyl-CoA species like 3-hydroxyisovaleryl-CoA is toxic to the mitochondrion.[6] To mitigate this, the 3-hydroxyisovaleryl moiety is transferred to carnitine by carnitine acyltransferases, forming 3-hydroxyisovaleryl-carnitine (3HIA-carnitine).[1][2][6] This conjugate is then transported across the inner mitochondrial membrane into the cytoplasm and subsequently released from the cell.[6][7] The free acid, this compound, is released from the carnitine conjugate and ultimately excreted in the urine.[1][2]
Mechanisms of 3-HIA-Associated Mitochondrial Toxicity
The primary driver of mitochondrial dysfunction is not 3-HIA itself, but the accumulation of its CoA-esterified precursors within the mitochondrial matrix.
-
Disruption of the CoA Ratio: Mitochondria maintain a delicate balance between free Coenzyme A (CoA) and its esterified forms (acyl-CoAs). The accumulation of 3-methylcrotonyl-CoA and 3-hydroxyisovaleryl-CoA sequesters the free CoA pool, disrupting the esterified CoA:free CoA ratio.[1][2][6] This imbalance can impair the function of numerous CoA-dependent enzymes crucial for energy metabolism, including those in the TCA cycle and fatty acid oxidation.
-
Direct Enzyme Inhibition: High concentrations of 3-hydroxyisovaleryl-CoA can directly inhibit cellular respiration, further compromising the energy-producing capacity of the cell.[6][7]
-
Acidosis and Metabotoxicity: When present at chronically high levels, 3-HIA acts as an "acidogen" and a "metabotoxin".[2][3] As an acidogen, it contributes to metabolic acidosis, a condition with widespread adverse effects.[1] As a metabotoxin, its chronic elevation is associated with negative health outcomes.[1][2]
-
Oxidative Stress: While direct evidence for 3-HIA is still emerging, related organic acidurias, such as 3-hydroxy-3-methylglutaric aciduria, are known to induce oxidative stress, leading to lipid and protein damage.[8] It is plausible that the metabolic disruption caused by 3-HIA precursors also leads to an increase in reactive oxygen species (ROS) production and a reduction in antioxidant capacity.[8]
Clinical Significance and Data Presentation
Elevated 3-HIA is a hallmark of several clinical conditions, ranging from common nutritional deficiencies to rare genetic disorders.
| Condition Category | Specific Examples | Pathophysiological Basis | Reference |
| Nutritional Deficiency | Marginal Biotin Deficiency | Reduced activity of the biotin-dependent MCC enzyme. | [3][9] |
| Lifestyle Factors | Smoking, Long-term Anticonvulsant Use (carbamazepine, phenytoin) | Accelerated biotin catabolism or impaired renal reclamation of biotin. | [1][2][5] |
| Physiological States | Pregnancy | Reduced or marginal biotin status is common during pregnancy. | [1][5] |
| Inborn Errors of Metabolism | 3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency | Genetic defect in the MCC1 or MCC2 genes. | [1][2] |
| Holocarboxylase Synthetase Deficiency | Defect in the enzyme that attaches biotin to carboxylases. | [1][2] | |
| Biotinidase Deficiency | Inability to recycle biotin, leading to functional deficiency. | [1][2][3] | |
| Isovaleric Aciduria | Defect in isovaleryl-CoA dehydrogenase, upstream of MCC. | [2][3] | |
| 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency | Defect in an enzyme downstream of MCC in the leucine pathway. | [1][2] | |
| Dihydrolipoamide Dehydrogenase Deficiency | Affects several metabolic pathways, including leucine breakdown. | [2][3] |
Experimental Protocols
A robust assessment of 3-HIA's impact on mitochondrial function requires precise analytical methods and functional assays.
Quantification of this compound
Accurate measurement of 3-HIA in biological fluids like urine is critical for diagnosis and research.
| Method | Principle | Sample Prep | Key Performance Characteristics | Reference |
| HPLC | Derivatization of 3-HIA (e.g., with 2-NPH), extraction, and separation on a C8 reversed-phase column with UV detection. | Derivatization and liquid-liquid extraction. | Assay range: 0.42–8.5 mmol/L. | [10] |
| GC-MS | Derivatization to create volatile esters, separation by gas chromatography, and detection by mass spectrometry. | Often requires more complex extraction and derivatization steps. | Considered a reference method for accuracy. | [11][12] |
| UPLC-MS/MS | Rapid separation using ultra-performance liquid chromatography followed by highly specific and sensitive detection with tandem mass spectrometry. | Simplified sample prep (e.g., dilute-and-shoot). | Mean concentration in healthy adults: 80.6 ± 51 µM. Mean excretion rate: 8.5 ± 3.2 mmol/mol creatinine. LOD: 0.003 µg/mL. LLOQ: 0.008 µg/mL. | [11][12][13] |
Assessment of Mitochondrial Function
Several key assays are employed to characterize mitochondrial health in cellular models.
This is a primary readout of mitochondrial respiratory activity.[14]
-
Cell Culture: Plate cells (e.g., HepG2, primary neurons) in a specialized microplate (e.g., Seahorse XF plate) and allow them to adhere.
-
Assay Medium: Replace standard culture medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and pre-incubate the cells in a CO₂-free incubator.[15]
-
Compound Loading: Load mitochondrial inhibitors into the injection ports of the sensor cartridge. The standard sequence is:
-
Port A: Oligomycin (B223565) (ATP synthase inhibitor).
-
Port B: FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone; a protonophore that uncouples the proton gradient).
-
Port C: Rotenone & Antimycin A (Complex I and Complex III inhibitors).
-
-
Measurement: Place the cell plate into the analyzer (e.g., Seahorse XF Analyzer). The instrument measures OCR in real-time, injecting the inhibitors sequentially.
-
Data Analysis:
-
Basal Respiration: Initial OCR before any injections.
-
ATP-Linked Respiration: Decrease in OCR after oligomycin injection.
-
Maximal Respiration: Peak OCR after FCCP injection.
-
Proton Leak: OCR remaining after oligomycin injection.
-
Non-Mitochondrial Respiration: OCR remaining after rotenone/antimycin A injection.
-
ΔΨm is a key indicator of mitochondrial health and energy status.
-
Cell Culture: Grow cells on a suitable imaging plate or dish (e.g., glass-bottom dish).
-
Dye Loading: Incubate cells with a fluorescent cationic dye that accumulates in mitochondria based on their membrane potential.
-
JC-10: A ratiometric dye. In healthy, energized mitochondria, it forms aggregates that fluoresce red. In depolarized mitochondria, it remains as monomers and fluoresces green.[16] The ratio of red to green fluorescence provides a measure of ΔΨm.
-
TMRM/TMRE: Non-ratiometric dyes. The intensity of their fluorescence is proportional to the ΔΨm.
-
-
Imaging: Acquire images using a fluorescence microscope or measure fluorescence intensity using a plate reader.
-
Positive Control: Treat a subset of cells with a known depolarizing agent like FCCP or CCCP to validate the assay.
-
Data Analysis: For JC-10, calculate the ratio of red/green fluorescence intensity. For TMRM/TMRE, quantify the fluorescence intensity per cell or region of interest. A decrease in the ratio or intensity indicates mitochondrial depolarization.
This assay directly quantifies the primary output of mitochondrial respiration.
-
Cell Culture and Treatment: Plate cells in an opaque-walled microplate (e.g., white 96-well plate) suitable for luminescence measurements. Treat with the compound of interest (e.g., 3-HIA or its precursors).
-
Lysis and Reagent Addition: Add a reagent that lyses the cells and provides the necessary components for the luciferase reaction (luciferin, luciferase, Mg²⁺).
-
Incubation: Incubate briefly at room temperature to allow the reaction to stabilize.
-
Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Normalization: Normalize ATP levels to cell number or total protein concentration to account for differences in cell density. The Mitochondrial ToxGlo™ Assay is a commercially available kit that multiplexes this measurement with a cytotoxicity assay.[17]
Conclusion
This compound is a pivotal biomarker whose elevated levels signal a critical disruption in leucine metabolism, often rooted in biotin deficiency. The resulting mitochondrial accumulation of acyl-CoA intermediates, particularly 3-methylcrotonyl-CoA and 3-hydroxyisovaleryl-CoA, is the primary driver of mitochondrial toxicity. This toxicity manifests through the sequestration of free Coenzyme A, direct inhibition of respiration, and likely the induction of oxidative stress, culminating in impaired cellular energy production. The detailed experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to quantify 3-HIA, investigate its pathophysiological consequences, and screen for compounds that may induce or mitigate this form of mitochondrial dysfunction. Understanding the intricate link between 3-HIA and mitochondrial health is essential for diagnosing metabolic disorders and developing targeted therapeutic strategies.
References
- 1. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. blog.healthmatters.io [blog.healthmatters.io]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. b-Hydroxyisovaleric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased oxidative stress in patients with 3-hydroxy-3-methylglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of this compound in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Mitochondrial ToxGlo™ Assay [promega.com]
Methodological & Application
Application Note: Quantification of Urinary 3-Hydroxyisovaleric Acid Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyisovaleric acid (3-HIA) is an organic acid formed during the catabolism of the branched-chain amino acid, leucine (B10760876). The urinary excretion of 3-HIA is recognized as an early and sensitive indicator of marginal biotin (B1667282) deficiency.[1] The metabolism of leucine involves an essential step catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase.[1][2] When the activity of this enzyme is reduced, an alternative metabolic pathway is utilized, leading to an increase in the formation and subsequent excretion of 3-HIA.[1][2] Elevated levels of 3-HIA can also be associated with certain lifestyle factors like smoking, pregnancy, the use of some anticonvulsant medications, and several inborn errors of metabolism.[1][2][3]
This application note describes a robust and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate and precise quantification of 3-HIA in human urine.[4] This method offers significant advantages over traditional Gas Chromatography-Mass Spectrometry (GC-MS) techniques, including a simplified sample preparation protocol and increased sample stability, which enhance productivity and reduce the potential for analytical errors.[4]
Principle of the Method
This method employs UPLC for the chromatographic separation of this compound from other urinary components, followed by detection and quantification using a tandem mass spectrometer. The UPLC system provides rapid and efficient separation. The mass spectrometer, operating in Selected Reaction Monitoring (SRM) mode, ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 3-HIA and its stable isotope-labeled internal standard.[4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
Standards: this compound (3-HIA) and deuterated this compound ([²H₈]-3-HIA) for use as an internal standard (IS).
-
Solvents: Methanol (LC-MS grade), Formic acid (LC-MS grade), and Deionized water (>18 MΩ·cm).
-
Equipment:
-
UPLC System (e.g., Waters Acquity UPLC or equivalent).
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Thermo Fisher TSQ series or equivalent).
-
Analytical balance.
-
Pipettes and disposable tips.
-
Autosampler vials.
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
-
Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of 3-HIA and [²H₈]-3-HIA in deionized water at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions:
-
Prepare an intermediate stock solution of 3-HIA at 125 μM from the primary stock.[4]
-
From this intermediate stock, prepare a series of aqueous calibration standards with final concentrations of 5, 25, 50, 75, 100, and 125 μM.[4] These standards should be prepared fresh daily.
-
Prepare an internal standard (IS) working solution of [²H₈]-3-HIA at a concentration of 125 μM.
-
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) in a pooled human urine matrix. Based on biologically relevant concentrations, suggested levels are 60 μM (Low QC), 250 μM (Mid QC), and 400 μM (High QC).[4]
Sample Preparation
The sample preparation procedure is simplified to a dilution step to minimize analytical error and increase throughput.[4]
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 25 μL of the urine supernatant (or standard/QC) with 75 μL of the 125 μM internal standard working solution. This achieves a four-fold dilution.
-
Vortex the mixture thoroughly.
-
Transfer the final mixture to an autosampler vial for analysis.
LC-MS/MS Instrumental Parameters
The following parameters have been established for the quantification of 3-HIA.[4]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity HSS T3 (2.1 x 100 mm, 1.8 μm) |
| Column Temperature | 55°C |
| Mobile Phase A | 0.01% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.35 - 0.5 mL/min (to be optimized) |
| Injection Volume | 1 µL |
| Gradient | 0-1.0 min: 0% B |
| 1.0-3.0 min: 0% to 100% B (linear ramp) | |
| 3.0-3.2 min: 100% to 0% B (linear ramp) |
| | 3.2-4.0 min: 0% B (re-equilibration) |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Triple Quadrupole with ESI Source |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Electrospray Voltage | -4000 V |
| Source Temperature | 350°C |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Collision Gas | Argon |
| Analyte Transitions | 3-HIA: m/z 117.0 → 59.1 |
| [²H₈]-3-HIA (IS): m/z 125.0 → 61.0 |
| Collision Energy | 20 V |
Data Analysis and Method Validation
Data Analysis
A calibration curve is generated by plotting the peak area ratio of 3-HIA to the internal standard ([²H₈]-3-HIA) against the nominal concentration of the calibration standards. An unweighted linear regression is used to fit the curve.[4] The concentration of 3-HIA in the urine samples is then calculated using the regression equation from the calibration curve. Results are typically normalized to urinary creatinine (B1669602) concentration and expressed as mmol 3-HIA per mol of creatinine.[4]
Method Validation Summary
The analytical method was validated for linearity, limit of quantitation (LOQ), accuracy, and precision according to established guidelines. The key performance characteristics are summarized below.
Table 3: Method Validation Quantitative Data
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 5 - 125 µM | [4] |
| Correlation Coefficient (r) | > 0.97 | [4] |
| Limit of Quantitation (LOQ) | 26 µM in undiluted urine | [4] |
| Accuracy | Within ±15% of nominal value | [5] |
| Precision (Intra- & Inter-day) | RSD ≤ 15% | [5] |
| Recovery | 93 - 98% |[6] |
Biochemical Pathway
Elevated 3-HIA is a consequence of reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase in the leucine catabolism pathway. This leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted into an alternative pathway, producing 3-HIA.[1]
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in human urine. The simplified sample preparation and robust analytical performance make it highly suitable for clinical research and large-scale population studies investigating biotin status and related metabolic disorders.
References
- 1. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Application Note: Quantitative Analysis of 3-Hydroxyisovaleric Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note describes a detailed protocol for the quantitative analysis of 3-Hydroxyisovaleric acid (3-HIA) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key biomarker for assessing biotin (B1667282) (vitamin B7) status and for the diagnosis of certain inborn errors of metabolism.[1][2][3] The method involves protein precipitation, liquid-liquid extraction, and derivatization of 3-HIA to its volatile trimethylsilyl (B98337) (TMS) ester prior to GC-MS analysis. This procedure provides a robust and reliable approach for researchers, scientists, and drug development professionals engaged in metabolic studies and clinical biomarker discovery.
Introduction
This compound (3-HIA) is an organic acid formed during the catabolism of the branched-chain amino acid, leucine.[1][2][4] An essential step in this metabolic pathway is catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase.[1][3][4] A deficiency in biotin leads to reduced activity of this enzyme, resulting in an alternative metabolic route and the subsequent accumulation and increased excretion of 3-HIA.[1][2] Consequently, elevated levels of 3-HIA in biological fluids are considered a sensitive and early indicator of marginal biotin deficiency.[2][4] Furthermore, chronically high levels of 3-HIA are associated with several inborn errors of metabolism.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. For non-volatile analytes like 3-HIA, a derivatization step is necessary to increase their volatility.[5] Silylation, which involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for organic acids. This application note provides a comprehensive protocol for the extraction, derivatization, and subsequent quantitative analysis of 3-HIA in human plasma by GC-MS.
Metabolic Pathway of this compound
Caption: Leucine metabolism and the formation of 3-HIA in biotin deficiency.
Experimental Protocol
This protocol is a composite based on established methods for the analysis of organic acids in plasma by GC-MS.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS), e.g., Tropic acid or a stable isotope-labeled 3-HIA (if available)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Human plasma (collected in EDTA or heparin tubes)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or SpeedVac
-
Heating block or oven
-
GC-MS system with autosampler
Sample Preparation and Extraction
-
Plasma Collection: Collect whole blood in EDTA or heparin-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Protein Precipitation: To 200 µL of plasma in a 1.5 mL centrifuge tube, add 800 µL of ice-cold methanol.
-
Internal Standard Spiking: Add an appropriate amount of internal standard to all samples, calibrators, and quality controls.
-
Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds. Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C or using a SpeedVac.
Derivatization
-
Reagent Addition: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Incubation: Tightly cap the vials and vortex for 1 minute. Incubate the mixture at 60°C for 60 minutes in a heating block or oven.
-
Cooling and Transfer: Allow the samples to cool to room temperature. Transfer the derivatized sample to a GC-MS autosampler vial with an insert.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of TMS-derivatized organic acids. These may need to be optimized for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (for TMS-derivatized 3-HIA) | To be determined by analyzing a standard. Expected ions would include the molecular ion and characteristic fragments. |
| Dwell Time | 100 ms (B15284909) per ion |
Experimental Workflow
Caption: Workflow for the GC-MS analysis of 3-HIA in plasma.
Quantitative Data
While a specific validation report for the GC-MS analysis of 3-HIA in plasma was not found, the following tables present representative validation data from an LC-MS/MS method for 3-HIA in plasma.[1] This data illustrates the expected performance characteristics of a robust quantitative assay. The acceptance criteria for GC method validation generally require a correlation coefficient (r) ≥ 0.999 for linearity, recovery between 98-102%, and a relative standard deviation (RSD) of < 2-3% for precision.[3]
Linearity and Sensitivity
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LLOQ (µg/mL) |
| This compound | 0.1 - 10.0 | > 0.99 | 0.003 | 0.008 |
| Data adapted from an LC-MS/MS method.[1] |
Accuracy and Precision
Intra-day Accuracy and Precision (n=6)
| Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, µg/mL) | Accuracy (%) | Precision (RSD, %) |
| 0.10 | 0.10 ± 0.01 | 100.0 | 10.0 |
| 1.00 | 1.02 ± 0.05 | 102.0 | 4.9 |
| 10.00 | 9.89 ± 0.35 | 98.9 | 3.5 |
| Data adapted from an LC-MS/MS method.[1] |
Inter-day Accuracy and Precision (n=6)
| Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, µg/mL) | Accuracy (%) | Precision (RSD, %) |
| 0.10 | 0.11 ± 0.01 | 110.0 | 9.1 |
| 1.00 | 1.04 ± 0.07 | 104.0 | 6.7 |
| 10.00 | 9.85 ± 0.41 | 98.5 | 4.2 |
| Data adapted from an LC-MS/MS method.[1] |
Recovery
| Analyte | Recovery (%) |
| This compound | 95.26 |
| Data adapted from an LC-MS/MS method.[1] |
Conclusion
The described GC-MS method provides a reliable and robust approach for the quantitative determination of this compound in human plasma. The protocol, involving a straightforward extraction and derivatization procedure, is suitable for researchers in clinical and academic settings. The quantitative performance, as illustrated by representative data, demonstrates that the method can achieve the necessary sensitivity, accuracy, and precision for biomarker analysis. This application note serves as a valuable resource for laboratories aiming to implement the analysis of 3-HIA for the assessment of biotin status and the investigation of related metabolic disorders.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. environics.com [environics.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxyisovaleric Acid Analysis
Introduction
3-Hydroxyisovaleric acid (3-HIA) is a C5-acylcarnitine and an intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876).[1][2][3] It serves as a crucial biomarker for monitoring biotin (B1667282) status, with elevated levels indicating a potential deficiency.[1][3][4] Biotin is an essential cofactor for the enzyme 3-methylcrotonyl-CoA carboxylase, which is involved in leucine breakdown.[2][5] A deficiency in biotin leads to reduced enzyme activity and a subsequent increase in 3-HIA levels.[2][5] Accurate and reliable quantification of 3-HIA in biological matrices such as urine and plasma is therefore critical for clinical diagnostics and research.
This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Leucine Catabolism and 3-HIA Formation
The diagram below illustrates the metabolic pathway of leucine, highlighting the step affected by biotin deficiency and leading to the production of this compound.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the analytical method, and the desired level of sensitivity and throughput. The most common methods for 3-HIA analysis are Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following table summarizes quantitative data for different sample preparation and analysis methods for this compound.
| Parameter | Protein Precipitation (Plasma) with LC-MS/MS | Liquid-Liquid Extraction (Urine) with GC-MS | Solid-Phase Extraction (Urine) with GC-MS |
| Recovery | 90.69% (CV%: 0.63)[6] | 77.4%[7] | 84.1%[7] |
| Limit of Detection (LOD) | 0.003 µg/mL[6] | Not Reported | <5 nmole (for most organic acids)[8] |
| Lower Limit of Quantification (LLOQ) | 0.008 µg/mL[6] | Not Reported | Not Reported |
| Matrix Effect | No significant effect reported[6] | Not Reported | Not Reported |
Experimental Protocols
1. Protein Precipitation (for Plasma Samples)
This protocol is suitable for the rapid preparation of plasma samples for LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
Vortex mixer
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[9]
-
Carefully collect the supernatant containing 3-HIA and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent.
2. Liquid-Liquid Extraction (LLE) (for Urine Samples)
This protocol is a classic method for extracting organic acids from urine and is often used for GC-MS analysis.[7]
Materials:
-
Urine sample
-
Ethyl acetate[7]
-
Sodium chloride (NaCl)[7]
-
Hydroxylamine (B1172632) hydrochloride solution (50 g/L)[7]
-
Sodium hydroxide (B78521) (NaOH), 7.5 mol/L[7]
-
Hydrochloric acid (HCl), 6 mol/L[7]
-
Centrifuge
-
Water bath
Protocol:
-
Take a volume of urine equivalent to 1 mg of creatinine (B1669602) and place it in a 10 mL test tube.
-
Add 40 µL of internal standard.
-
Add 1 g of NaCl and 500 µL of hydroxylamine hydrochloride solution.[7]
-
Adjust the pH of the mixture to 14 with 7.5 mol/L NaOH and incubate for 30 minutes at 60°C.[7]
-
After cooling, acidify the mixture with 6 mol/L HCl.[7]
-
Add 6 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction (steps 6-8) two more times and combine the organic layers.[7]
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 50°C.[7]
-
The dried residue is then ready for derivatization for GC-MS analysis.
3. Solid-Phase Extraction (SPE) (for Urine Samples)
SPE offers a cleaner extract compared to LLE and can provide higher recovery for a wider range of compounds.[7][8] A strong anion exchange (SAX) or mixed-mode anion exchange (MAX) sorbent is typically used for organic acids.[8][11]
Materials:
-
Urine sample
-
SPE cartridge (e.g., Oasis MAX or a strong anion exchange column)[11]
-
Methanol[7]
-
Distilled water[7]
-
Acetic acid, 1 mol/L[7]
-
Barium hydroxide (Ba(OH)₂), 0.01 mol/L[7]
-
Internal standard[7]
-
SPE vacuum manifold
Protocol:
-
Column Conditioning:
-
Wash the SPE column twice with 2 mL of methanol (B129727).[7]
-
Wash twice with 2 mL of distilled water.[7]
-
Wash twice with 2 mL of 1 mol/L acetic acid.[7]
-
Rinse with distilled water until the eluate is at a neutral pH.[7]
-
-
Sample Preparation:
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with distilled water to remove unretained components.
-
-
Elution:
-
Elute the organic acids with an appropriate solvent (e.g., methanol containing formic acid).
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[7]
-
The dried residue is ready for derivatization.
-
4. Derivatization for GC-MS Analysis
For GC-MS analysis, 3-HIA needs to be derivatized to increase its volatility. Trimethylsilyl (TMS) derivatization is a common method.[5]
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5][7]
-
Pyridine[7]
-
Heating block
Protocol:
-
To the dried residue from LLE or SPE, add 100 µL of a 1:1 mixture of BSTFA + 1% TMCS and pyridine.[7]
-
Cap the vial tightly and heat at 80°C for 30 minutes.[7]
-
After cooling, the sample is ready for injection into the GC-MS.
Conclusion
The selection of an appropriate sample preparation method is critical for the accurate and reliable analysis of this compound. For high-throughput analysis of plasma samples, protein precipitation followed by LC-MS/MS offers a rapid and sensitive approach. For urine samples, both LLE and SPE are effective for GC-MS analysis, with SPE generally providing cleaner extracts and higher recovery. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important biomarker.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. b-Hydroxyisovaleric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. its.caltech.edu [its.caltech.edu]
- 10. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. support.waters.com [support.waters.com]
Application Notes and Protocols for the Quantification of 3-Hydroxyisovaleric Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleric acid (3-HIA) is a C5-hydroxy acid that serves as a sensitive and early indicator of marginal biotin (B1667282) deficiency.[1] Biotin, a B-complex vitamin, is a crucial cofactor for several carboxylases involved in key metabolic pathways. A deficiency in biotin leads to reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase, which plays a role in the catabolism of the branched-chain amino acid leucine (B10760876).[1][2] This impairment results in an alternative metabolic pathway and an increased production and subsequent excretion of 3-HIA.[1][3] Consequently, the accurate measurement of 3-HIA in biological samples such as urine and plasma is a valuable tool for assessing biotin status in various clinical and research settings, including pregnancy and for monitoring individuals on long-term anticonvulsant therapy or smokers, who may have accelerated biotin metabolism.[1][2] Elevated levels of 3-HIA can also be indicative of certain inborn errors of metabolism.[2]
This document provides detailed protocols and application notes for the quantitative analysis of 3-HIA in biological specimens, primarily focusing on modern mass spectrometry-based methods.
Biochemical Pathway of this compound Formation
The following diagram illustrates the metabolic pathway of leucine catabolism, highlighting the role of biotin and the formation of this compound when the primary pathway is impaired.
Caption: Leucine catabolism and 3-HIA formation pathway.
Comparative Overview of Analytical Methodologies
Several analytical techniques are available for the quantification of 3-HIA in biological matrices. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.
| Feature | GC-MS | HPLC-UV/Fluorescence | LC-MS/MS (UPLC-MS/MS) |
| Principle | Gas chromatography separation followed by mass spectrometric detection.[4] | Liquid chromatography separation with UV or fluorescence detection after derivatization.[5] | Liquid chromatography separation coupled with tandem mass spectrometry for high selectivity and sensitivity.[3][6] |
| Sample Prep | Requires extensive sample preparation including liquid-liquid extraction and chemical derivatization (e.g., silylation) to make the analyte volatile.[3][4] | Requires derivatization to introduce a chromophore or fluorophore for detection.[5] | Simplified sample preparation, often requiring only protein precipitation or dilution.[3][7] |
| Sensitivity | Good | Moderate | High to Very High[6] |
| Specificity | High, especially with the use of stable isotope-labeled internal standards.[4] | Moderate, susceptible to interferences from co-eluting compounds. | Very High, due to the monitoring of specific precursor-product ion transitions (MRM).[6] |
| Throughput | Lower, due to longer run times and complex sample preparation.[6] | Moderate | High, with rapid analysis times offered by UPLC systems.[3] |
| Advantages | Well-established method. | Lower instrument cost compared to MS. | High sensitivity and specificity, minimal sample preparation, and high throughput.[3][6] |
| Disadvantages | Time-consuming sample preparation; derivatized samples can be unstable.[3] | Lower sensitivity and specificity; derivatization adds complexity. | Higher initial instrument cost. |
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in human urine and plasma samples.
Table 1: this compound Levels in Human Urine
| Population | Condition | Mean Concentration (± SD) | Mean Excretion Rate (mmol/mol creatinine (B1669602) ± SD) | Analytical Method |
| Healthy Adults (n=8)[3][7] | Baseline | 80.6 ± 51 µM | 8.5 ± 3.2 | UPLC-MS/MS |
| Healthy Adults (n=8)[3][7] | After 28 days of biotin-deficient diet | - | Increased threefold from baseline | UPLC-MS/MS |
| General Reference | Optimal Range | - | ≤ 29 | Not specified[2] |
Table 2: this compound Levels in Human Plasma
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LLOQ (µg/mL) | Analytical Method |
| This compound[6] | 0.1 - 10.0 | 0.003 | 0.008 | LC-MS/MS |
| 3-Hydroxyisovaleryl carnitine*[8] | - | - | - | LC-MS/MS |
*Note: 3-Hydroxyisovaleryl carnitine is a related biomarker that also increases in biotin deficiency. A study on three healthy adults showed an approximate 3-fold increase in plasma 3-hydroxyisovaleryl carnitine after 28 days on a biotin-deficient diet.[8][9]
Detailed Experimental Protocol: UPLC-MS/MS Method for Urinary 3-HIA
This protocol is based on a simplified, high-throughput method for the accurate and precise quantification of 3-HIA in human urine.[3][7]
1. Materials and Reagents
-
Methanol (B129727) (LC-MS Optima™ grade)
-
Water (LC-MS Optima™ grade)
-
Formic acid
-
This compound (>98% pure)
-
Deuterated this compound (e.g., [²H₈]-3-hydroxyisovaleric acid) as an internal standard (IS)
-
Urine samples
-
Microcentrifuge tubes
-
Autosampler vials
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 3-HIA and the deuterated internal standard in methanol or water.
-
Working Standard Solutions: Serially dilute the 3-HIA primary stock solution with a suitable solvent (e.g., 50% methanol in water) to prepare a series of calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.
3. Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
For quantitative analysis, dilute the urine samples. A fourfold dilution is a common starting point (e.g., mix 25 µL of urine with 75 µL of the internal standard working solution).[3]
-
Vortex the diluted samples.
-
Centrifuge the samples to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for analysis.
4. UPLC-MS/MS Instrumental Conditions
-
UPLC System: Waters Acquity UPLC system or equivalent.[3]
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 1 µL.[3]
-
Mass Spectrometer: Thermo Electron TSQ Quantum Ultra tandem mass spectrometer or equivalent.[3]
-
Ionization Mode: Negative mode electrospray ionization (ESI-).[3]
-
Electrospray Voltage: -4,000 V.[3]
-
Source Temperature: 350 °C.[3]
-
Data Acquisition: Selected Reaction Monitoring (SRM).
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the 3-HIA calibrators to the internal standard against the concentration ratio.
-
Perform an unweighted linear regression on the calibration curve data.[3]
-
Determine the concentration of 3-HIA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the urinary 3-HIA concentration to the creatinine concentration of the same sample to account for variations in urine dilution. Express the final result as mmol of 3-HIA per mol of creatinine.
Experimental Workflow Diagram
The following diagram outlines the key steps in the UPLC-MS/MS analysis of urinary 3-HIA.
Caption: UPLC-MS/MS workflow for urinary 3-HIA analysis.
Quality Control and Method Validation
For reliable and reproducible results, a comprehensive method validation should be performed, including the assessment of:
-
Linearity: The range over which the assay is accurate.[6]
-
Accuracy and Precision: Intra- and inter-day variability.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified.[6]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[6]
-
Matrix Effect: The effect of sample components on the ionization of the analyte.[6]
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
During routine analysis, quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.
Conclusion
The quantification of this compound is a critical tool for assessing biotin status and investigating certain metabolic disorders. While several analytical methods exist, UPLC-MS/MS offers a sensitive, specific, and high-throughput solution with simplified sample preparation.[3][7] The provided protocol and information serve as a comprehensive guide for researchers and scientists to establish and perform the analysis of 3-HIA in a reliable and efficient manner.
References
- 1. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of this compound in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Hydroxyisovaleric Acid Testing in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleric acid (3-HIA) is a C5-hydroxy organic acid that has emerged as a key biomarker in clinical research, primarily for the assessment of biotin (B1667282) status.[1][2] It is a metabolic byproduct of the branched-chain amino acid leucine (B10760876).[1][2] The measurement of 3-HIA in biological fluids, most commonly urine, provides a sensitive and early indication of marginal biotin deficiency, often before clinical symptoms manifest.[2][3] Beyond nutritional assessment, elevated levels of 3-HIA are also associated with several inherited metabolic disorders.[1][2][4] These application notes provide a comprehensive overview of the clinical utility of 3-HIA testing, detailed experimental protocols, and relevant metabolic pathways.
Clinical Applications
The primary clinical application of this compound testing is the detection of marginal biotin deficiency. Biotin, a B-complex vitamin, is an essential cofactor for five mammalian carboxylases involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[5] A deficiency in biotin can lead to a range of dermatological and neurological symptoms.[3]
Populations at increased risk for marginal biotin deficiency, and therefore candidates for 3-HIA testing, include:
-
Pregnant and Lactating Women: Biotin requirements are increased during pregnancy, and marginal deficiency is common.[1][5]
-
Individuals on Long-Term Anticonvulsant Therapy: Certain anticonvulsant medications, such as carbamazepine (B1668303) and phenytoin, can accelerate biotin catabolism.[2][4][6]
-
Smokers: Smoking has been shown to accelerate biotin metabolism, leading to a marginal deficiency.[2][6]
-
Patients on Prolonged Antibiotic Therapy or Total Parenteral Nutrition: These can disrupt gut microbiota biotin synthesis or provide insufficient biotin.[3]
-
Individuals with Inborn Errors of Metabolism: Several genetic disorders affecting leucine metabolism or biotin recycling lead to elevated 3-HIA levels.[1][2][4][7] This includes biotinidase deficiency, holocarboxylase synthetase deficiency, and 3-methylcrotonyl-CoA carboxylase deficiency.[1][2][4]
Biochemical Basis for 3-HIA as a Biomarker
3-HIA is an intermediate in the catabolism of the essential amino acid leucine. A key step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[4][8] When biotin levels are insufficient, the activity of MCC is reduced. This leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted into an alternative metabolic pathway. In this alternate pathway, 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA, which is subsequently cleaved to release free this compound.[2][4][8] The excess 3-HIA is then excreted in the urine, making its measurement a functional indicator of biotin status.[1][2]
Quantitative Data
The following tables summarize quantitative data for this compound levels in urine from various clinical studies.
Table 1: Normal and Elevated Urinary this compound Levels
| Population/Condition | Analyte | Mean Baseline Level (± SD) | Mean Elevated Level (± SD) | Fold Increase | Reference |
| Healthy Adults (Experimental Biotin Deficiency) | 3-HIA (mmol/mol creatinine) | 8.5 ± 3.2 | ~25.5 | ~3-fold | [9][10] |
| Healthy Adults (Experimental Biotin Deficiency) | 3-HIA (µM) | 80.6 ± 51 | Not specified | 3-fold | [9][10] |
| Biotin Deficient Infants | 3-HIA (mmol/L) | Not specified | 0.42 - 8.5 (range) | Not applicable | [11][12] |
Table 2: Diagnostic Threshold for Biotin Deficiency
| Analyte | Threshold for Biotin Deficiency | Reference |
| Urinary 3-HIA | > 195 µmol/24 hours | [3] |
Experimental Protocols
Several analytical methods have been developed for the quantification of 3-HIA in biological samples, primarily urine. The choice of method depends on the required sensitivity, throughput, and available instrumentation.
Experimental Workflow
The general workflow for the analysis of urinary 3-HIA is depicted below.
Sample Collection and Storage
-
Sample Type: A random urine sample is typically used for analysis. First morning void samples can provide a more concentrated specimen.
-
Container: Samples should be collected in a sterile, preservative-free container.[13]
-
Storage: Urine samples should be stored frozen, preferably at -20°C or lower, prior to analysis to ensure stability.[13]
Analytical Methodologies
This is a traditional and robust method for organic acid analysis.
Protocol Outline:
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled 3-HIA) to a defined volume of urine to correct for extraction and derivatization variability.[13]
-
Extraction: Perform a liquid-liquid extraction to isolate organic acids from the aqueous urine matrix.[13]
-
Derivatization: Convert the non-volatile organic acids into volatile derivatives (e.g., trimethylsilyl (B98337) esters) to make them amenable to gas chromatography.[13][14] This is a critical step, and conditions must be carefully controlled.[14]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer.
-
Quantification: Quantify 3-HIA by comparing the peak area of the analyte to that of the internal standard.
HPLC offers an alternative to GC-MS and can be used for 3-HIA quantification.
Protocol Outline (based on a derivatization method): [11][12]
-
Derivatization: React urinary 3-HIA with a derivatizing agent (e.g., 2-nitrophenylhydrazine (B1229437) hydrochloride) to form a chromophoric derivative that can be detected by a UV or fluorescence detector.[11][12]
-
Extraction: Extract the derivatized 3-HIA into an organic solvent (e.g., n-hexane).[11][12]
-
HPLC Analysis: Separate the derivatized 3-HIA on a reversed-phase column (e.g., C8) using an isocratic mobile phase.[11][12]
-
Detection and Quantification: Detect the derivative at the appropriate wavelength and quantify based on a calibration curve. The linear range for one such method was reported as 0.42-8.5 mmol/L.[11][12]
This is a highly sensitive, specific, and high-throughput method that has become increasingly popular for the analysis of 3-HIA.[9][10]
-
Sample Preparation: A key advantage of this method is the simplified sample preparation, which may only involve dilution of the urine sample with an internal standard solution.[9][10]
-
UPLC-MS/MS Analysis: Inject the diluted sample into the UPLC-MS/MS system. The UPLC provides rapid and efficient separation, and the tandem mass spectrometer allows for highly specific and sensitive detection using multiple reaction monitoring (MRM).
-
Quantification: Quantify 3-HIA based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve. The limit of quantitation for a reported method was 26 µM in undiluted urine.[9]
Table 3: Comparison of Analytical Methods for 3-HIA Quantification
| Feature | GC-MS | HPLC (with derivatization) | UPLC-MS/MS |
| Sample Preparation | Complex (extraction and derivatization) | Moderately complex (derivatization and extraction) | Simple (often only dilution) |
| Throughput | Lower | Moderate | High |
| Sensitivity | Good | Moderate to Good | Excellent |
| Specificity | Good | Moderate | Excellent |
| Instrumentation Cost | High | Moderate | Very High |
Conclusion
This compound is a valuable and sensitive biomarker for assessing biotin status in various clinical and research settings. The availability of robust and high-throughput analytical methods, such as UPLC-MS/MS, facilitates its use in large-scale studies. The information and protocols provided in these application notes are intended to guide researchers, scientists, and drug development professionals in the effective application of 3-HIA testing in their work. Accurate and early detection of marginal biotin deficiency through 3-HIA analysis can enable timely intervention and potentially prevent adverse health outcomes.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Disorders of Organic Acid Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Measurement of this compound in urine of biotin-deficient infants and mice by HPLC. | Semantic Scholar [semanticscholar.org]
- 12. Measurement of this compound in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metbio.net [metbio.net]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for Assessing Nutritional Status Using 3-Hydroxyisovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Hydroxyisovaleric acid (3-HIA) as a sensitive biomarker for assessing nutritional status, with a primary focus on biotin (B1667282) deficiency.
Introduction
This compound (3-HIA) is an organic acid that serves as a crucial biomarker for evaluating biotin (Vitamin B7) status.[1] It is a catabolite of the branched-chain amino acid leucine (B10760876).[1][2] The urinary excretion of 3-HIA is a well-established, early, and sensitive indicator of marginal biotin deficiency.[2][3][4] Elevated levels of 3-HIA can also be indicative of certain inborn errors of metabolism.[1] This document outlines the biochemical basis for using 3-HIA as a biomarker, presents quantitative data, and provides detailed protocols for its measurement in urine.
Biochemical Rationale
The metabolic pathway of leucine involves a critical step catalyzed by the mitochondrial enzyme methylcrotonyl-CoA carboxylase (MCC), which is biotin-dependent.[2][5] In cases of biotin deficiency, the activity of MCC is reduced. This impairment leads to the accumulation of its substrate, 3-methylcrotonyl-CoA.[2][5] The excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic pathway, where it is converted to 3-hydroxyisovaleryl-CoA by enoyl-CoA hydratase.[2][5] Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed to 3-HIA, which is then excreted in the urine.[2] Therefore, elevated urinary 3-HIA levels directly reflect reduced biotin-dependent carboxylase activity and, consequently, biotin deficiency.
Below is a diagram illustrating the metabolic pathway of leucine and the formation of this compound.
Caption: Leucine metabolism and 3-HIA formation pathway.
Clinical and Research Significance
The measurement of urinary 3-HIA is a valuable tool in various clinical and research settings:
-
Assessment of Biotin Status: It is a sensitive marker for detecting marginal biotin deficiency, which can be more prevalent than severe deficiency.[1][4]
-
Pregnancy Monitoring: Elevated 3-HIA levels in pregnant women can indicate a reduced or marginal biotin status.[2][6]
-
Lifestyle and Medication Effects: Smoking and long-term use of anticonvulsant medications can accelerate biotin metabolism, leading to increased 3-HIA levels.[1][2][6]
-
Inborn Errors of Metabolism: Chronically high levels of 3-HIA are associated with several genetic metabolic disorders, including 3-methylcrotonyl-CoA carboxylase deficiency and biotinidase deficiency.[1]
Quantitative Data
The following table summarizes typical urinary 3-HIA concentrations in different states of biotin nutrition. It is important to note that reference ranges can vary between laboratories.
| Nutritional Status | Analyte | Sample Type | Typical Concentration Range (mmol/mol creatinine) | Reference |
| Biotin Sufficient | This compound | Urine | ≤ 29 | [1][2] |
| Biotin Sufficient | This compound | Urine | 0 - 29 | [6] |
| Biotin Sufficient | This compound | Urine | 0 - 72 | [7] |
| Marginal Biotin Deficiency | This compound | Urine | Significantly increased from baseline | [3][4] |
| Experimentally Induced Biotin Deficiency (Day 28) | This compound | Urine | ~3-fold increase from baseline | [8] |
Experimental Protocols
The quantification of 3-HIA in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The UPLC-MS/MS method offers advantages in terms of simplified sample preparation and increased sample stability.[9]
Protocol for Urinary 3-HIA Analysis using UPLC-MS/MS
This protocol is based on methodologies described in the literature.[9]
5.1.1. Materials and Reagents
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound (analytical standard)
-
Deuterated this compound (e.g., [²H₈]-3-HIA) as an internal standard (IS)[9]
-
Urine samples (first morning void is recommended for a concentrated sample)[1]
-
Microcentrifuge tubes
-
Autosampler vials
5.1.2. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of 3-HIA and the deuterated internal standard in water or a suitable solvent.
-
Calibration Standards: Prepare a series of aqueous calibration standards with known concentrations of 3-HIA, spanning the expected range of concentrations in clinical samples.[9]
-
Quality Control (QC) Standards: Prepare QC standards at low, medium, and high concentrations by spiking a pooled urine matrix with known amounts of 3-HIA.[9]
5.1.3. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
For quantitative analysis, dilute the urine samples (e.g., a fourfold dilution with water).[9]
-
To a fixed volume of diluted urine, add a known amount of the internal standard solution.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for analysis.
5.1.4. UPLC-MS/MS Analysis
-
UPLC System: A suitable UPLC system equipped with a C18 reversed-phase column.
-
Mass Spectrometer: A tandem mass spectrometer operated in negative ion electrospray ionization (ESI) mode.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).
-
Detection: Monitor the specific precursor-to-product ion transitions for both 3-HIA and the deuterated internal standard using Multiple Reaction Monitoring (MRM).
5.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of 3-HIA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the 3-HIA concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Below is a workflow diagram for the UPLC-MS/MS analysis of urinary 3-HIA.
Caption: UPLC-MS/MS workflow for urinary 3-HIA analysis.
Protocol for Urinary 3-HIA Analysis using GC-MS
This protocol involves a more complex sample preparation with a derivatization step.[9]
5.2.1. Materials and Reagents
-
Urine samples
-
Internal standard (deuterated 3-HIA)
-
Reagents for liquid-liquid extraction (e.g., organic solvents)
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))[9]
-
GC-MS system
5.2.2. Sample Preparation
-
Extraction: Perform a multi-step liquid-liquid extraction of 3-HIA and the internal standard from the urine sample.[9]
-
Derivatization: Synthesize trimethylsilyl (B98337) (TMS) derivatives of the extracted compounds using a derivatizing agent like BSTFA with TMCS. This step is crucial to make the analytes volatile for GC analysis.[9]
-
Reconstitution: After derivatization, the sample is typically dried down and reconstituted in a suitable solvent for injection into the GC-MS.
5.2.3. GC-MS Analysis
-
Gas Chromatograph: A GC system with a suitable capillary column.
-
Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.
-
Analysis: The diTMS-3-HIA derivatives are quantified against calibration standards using the deuterated internal standard.[9]
5.2.4. Data Analysis
The data analysis process is similar to that of UPLC-MS/MS, involving the use of a calibration curve and normalization to creatinine.
Interpretation of Results
-
Elevated 3-HIA: An increased urinary 3-HIA concentration, typically above the established reference range, is indicative of impaired MCC activity. In the absence of a known inborn error of metabolism, this is a strong indicator of biotin deficiency.
-
Normal 3-HIA: A 3-HIA level within the reference range generally suggests sufficient biotin status.
-
Leucine Challenge: In cases of suspected marginal biotin deficiency, an oral leucine challenge can be performed. An exaggerated increase in urinary 3-HIA excretion following the leucine load can confirm impaired biotin-dependent metabolism.[4][5]
Conclusion
The quantification of urinary this compound is a robust and sensitive method for assessing biotin status in both clinical and research settings. Its application can aid in the early detection of biotin deficiency and the monitoring of interventions. The choice between UPLC-MS/MS and GC-MS will depend on the available instrumentation and the desired sample throughput, with UPLC-MS/MS offering a more streamlined workflow. Accurate interpretation of 3-HIA levels, in conjunction with clinical and dietary information, is essential for a comprehensive nutritional assessment.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indicators of marginal biotin deficiency and repletion in humans: validation of this compound excretion and a leucine challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for Elevated 3-Hydroxyisovaleric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleric acid (3-HIA) is a sensitive and early biomarker for biotin (B1667282) deficiency. Biotin, or vitamin B7, is a crucial cofactor for several carboxylase enzymes involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis. A deficiency in biotin can lead to a range of metabolic and clinical abnormalities. The urinary excretion of 3-HIA increases significantly in individuals with even marginal biotin deficiency, making it a valuable tool in clinical diagnostics and nutritional research. In the context of drug development, monitoring 3-HIA levels can be critical for assessing the impact of novel therapeutics on metabolic pathways.
High-throughput screening (HTS) methodologies are essential for rapidly analyzing large numbers of biological samples, a common requirement in drug discovery and clinical studies. While traditional methods for 3-HIA detection, such as gas chromatography-mass spectrometry (GC-MS), are accurate, they are often labor-intensive and not amenable to high-throughput applications. The advent of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has revolutionized the quantitative analysis of small molecules like 3-HIA, offering a robust, sensitive, and high-throughput platform.
This document provides detailed application notes and protocols for the high-throughput screening of elevated 3-HIA, with a focus on the UPLC-MS/MS methodology.
Biochemical Pathway: Leucine Catabolism and 3-HIA Production
Elevated levels of 3-HIA are a direct consequence of impaired activity of the biotin-dependent enzyme, 3-methylcrotonyl-CoA carboxylase (MCC), a key enzyme in the catabolism of the branched-chain amino acid leucine. When MCC activity is reduced due to biotin deficiency, the metabolic pathway is shunted, leading to the accumulation of 3-methylcrotonyl-CoA. This intermediate is then hydrated to form 3-hydroxyisovaleryl-CoA, which is subsequently cleaved to yield free this compound and CoA. The increased production of 3-HIA is then reflected in elevated urinary excretion.
High-Throughput Screening Methodology: UPLC-MS/MS
The UPLC-MS/MS method offers a superior solution for high-throughput analysis of 3-HIA in urine samples due to its speed, sensitivity, and specificity. The simplified sample preparation and rapid analysis time make it ideal for screening large cohorts.
Data Presentation: Quantitative Performance of 3-HIA HTS Assay
The following table summarizes the typical quantitative performance parameters of a UPLC-MS/MS-based HTS assay for 3-HIA.
| Parameter | Typical Value | Reference |
| Linearity (Range) | 0.1 - 100 µg/mL (R² > 0.99) | [1] |
| Limit of Detection (LOD) | ~0.05 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | [1][2][3] |
| Intra-day Precision (%CV) | < 5% | [4] |
| Inter-day Precision (%CV) | < 10% | [4] |
| Accuracy (% Recovery) | 90 - 110% | [4] |
| Z'-Factor | ≥ 0.5 (Excellent for HTS) | [5][6][7] |
| Normal Urinary 3-HIA | < 29 mmol/mol creatinine | |
| Elevated Urinary 3-HIA | > 29 mmol/mol creatinine |
Experimental Protocols
Experimental Workflow for High-Throughput 3-HIA Screening
The workflow for a high-throughput 3-HIA screening campaign using UPLC-MS/MS is streamlined for efficiency and automation compatibility.
References
- 1. acikerisim.baskent.edu.tr [acikerisim.baskent.edu.tr]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assay.dev [assay.dev]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Derivatization of 3-Hydroxyisovaleric Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleric acid (3-HIA) is a critical biomarker for biotin (B1667282) deficiency and certain inborn errors of metabolism. Its accurate quantification in biological matrices is essential for clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of 3-HIA; however, due to its low volatility and polar nature, derivatization is a mandatory step to improve its chromatographic and mass spectrometric properties. This document provides detailed application notes and protocols for the derivatization of 3-HIA for GC-MS analysis, focusing on the widely used silylation technique and discussing alkylation as a viable alternative.
Derivatization Techniques for this compound
The primary goal of derivatization is to replace the active hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups of 3-HIA with less polar functional groups. This chemical modification increases the volatility and thermal stability of the analyte, leading to improved peak shape, enhanced sensitivity, and better separation during GC-MS analysis.
Silylation: The Gold Standard
Silylation is the most common derivatization technique for organic acids, including 3-HIA. This method involves the introduction of a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, into the molecule. For 3-HIA, both the hydroxyl and carboxyl groups are derivatized to form a di-trimethylsilyl derivative.[1]
Featured Silylating Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating agent.
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in conjunction with BSTFA to increase the reactivity of the silylating mixture.
Alkylation: A Stable Alternative
Alkylation, particularly using chloroformates, presents a robust alternative to silylation for the analysis of organic acids. This method offers advantages in terms of derivative stability and reproducibility.[2][3][4]
Featured Alkylating Reagent:
-
MCF (Methyl Chloroformate): Reacts with both carboxylic and hydroxyl groups to form methyl esters and methyl carbonates, respectively.
Data Presentation: Comparison of Derivatization Techniques
| Parameter | Silylation (BSTFA + TMCS) | Alkylation (MCF) | Notes |
| Reproducibility (RSD) | Generally higher variability | Lower variability (better reproducibility) | For a mix of organic acids, silylated derivatives showed more pronounced variability over 72 hours compared to alkylated compounds.[3][5] |
| Derivative Stability | Prone to hydrolysis, requiring prompt analysis | Highly stable derivatives | Silylated derivatives can degrade in the presence of moisture, whereas MCF derivatives show greater stability over time.[3] |
| Reaction Conditions | Requires anhydrous conditions and heating | Can be performed in an aqueous medium at room temperature | The need for completely dry samples for silylation can be a practical challenge.[3] |
| LOD/LOQ | Generally provides low detection limits | Comparable low detection limits | Both techniques are capable of achieving high sensitivity. For a range of organic acids, silylation with BSTFA can yield LODs below 2 ng.[6] |
| Recovery | Good recovery rates reported for various organic acids | Good recovery rates reported for various organic acids | Both methods can achieve high recovery, although this is analyte and matrix-dependent. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA and TMCS
This protocol is adapted from established methods for the silylation of organic acids for GC-MS analysis.
Materials:
-
This compound standard
-
Internal standard (e.g., deuterated 3-HIA)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous Pyridine (B92270)
-
Anhydrous organic solvent (e.g., acetonitrile, ethyl acetate)
-
GC vials (2 mL) with screw caps (B75204) and septa
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the sample (e.g., urine extract, plasma extract) or standard solution into a GC vial.
-
Add the internal standard.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely anhydrous.
-
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds to ensure complete dissolution of the residue.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Protocol 2: Alkylation of this compound using Methyl Chloroformate (MCF)
This protocol is based on a general method for the alkylation of organic acids.
Materials:
-
This compound standard
-
Internal standard
-
Methyl Chloroformate (MCF)
-
Methanol
-
Pyridine
-
1 M Sodium Hydroxide (NaOH)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
-
GC vials (2 mL) with screw caps and septa
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the sample or standard solution into a reaction tube.
-
Add the internal standard.
-
-
Derivatization Reaction:
-
Add 200 µL of 1 M NaOH, 167 µL of methanol, and 34 µL of pyridine to the sample.
-
Vortex the mixture.
-
Add 20 µL of MCF and vortex vigorously for 30 seconds.
-
Add another 20 µL of MCF and vortex again for 30 seconds.
-
-
Extraction:
-
Add 400 µL of chloroform and vortex for 10 seconds.
-
Add 400 µL of saturated sodium bicarbonate solution and vortex for 10 seconds.
-
Centrifuge the mixture to separate the layers.
-
Transfer the lower organic layer (chloroform) to a clean GC vial containing a small amount of anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
The sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Mandatory Visualizations
References
- 1. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Method for Accurate Quantitation of Urinary 3-Hydroxyisovaleric Acid (3HIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleric acid (3HIA) is a sensitive and early indicator of marginal biotin (B1667282) deficiency.[1][2][3] Biotin, or vitamin B7, is an essential cofactor for several carboxylase enzymes involved in the metabolism of fatty acids, amino acids, and glucose.[4][5] A deficiency in biotin can lead to reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase, which plays a crucial role in the breakdown of the branched-chain amino acid leucine.[1][2][6] This enzymatic impairment leads to an alternative metabolic pathway, resulting in the increased production and subsequent urinary excretion of 3HIA.[1][2] Therefore, the accurate quantification of urinary 3HIA is a valuable tool for assessing biotin status in various clinical situations, including pregnancy, and for individuals undergoing long-term anticonvulsant therapy or who smoke, as these factors can accelerate biotin metabolism.[1][3][7]
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitation of 3HIA in human urine. This method offers significant advantages over older GC-MS techniques, including a simplified sample preparation protocol and higher throughput.[8]
Metabolic Pathway of this compound
The formation of 3HIA is intrinsically linked to the catabolism of leucine. Under normal physiological conditions, the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is essential for a key step in this pathway. When biotin levels are insufficient, the activity of this enzyme is reduced, leading to a metabolic shift and the accumulation of upstream metabolites. This results in the formation of this compound.[1][2]
Metabolic pathway illustrating the formation of 3HIA.
Experimental Protocols
Materials and Reagents
-
This compound (3HIA) standard
-
Internal Standard (IS)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Deionized water
-
Human urine pool (for quality control standards)
Sample Preparation
A simple dilution protocol is employed for sample preparation, minimizing matrix effects and reducing sample preparation time.[8]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
For protein precipitation, mix 200 µL of the urine sample with 400 µL of acetonitrile.[9]
-
Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.[9]
-
Transfer the supernatant to a new tube and dry it under a vacuum.
-
Reconstitute the dried extract with 200 µL of 2% acetonitrile in water.[9]
-
Alternatively, for a simpler dilution, mix 25 µL of the urine sample with 75 µL of deionized water.[8]
-
Add the internal standard to each sample to achieve a final concentration of 25 µM.[8]
-
Vortex the samples for 10 seconds.
-
Transfer the samples to autosampler vials for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
UPLC Conditions
-
System: Waters Acquity UPLC system or equivalent
-
Column: Waters Acquity HSS T3 (2.1 x 100 mm, 1.8 µm)[8]
-
Column Temperature: 55 °C[8]
-
Mobile Phase A: 0.01% Formic acid in water[8]
-
Mobile Phase B: Methanol[8]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1 µL[8]
-
Gradient:
-
Initial: 0% B for 1 min[8]
-
1-3 min: 2-55% B
-
3-8 min: 55-100% B
-
8-13 min: 100% B
-
13-13.1 min: 100-2% B
-
13.1-18 min: 2% B
-
MS/MS Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the specific analyte and internal standard.
-
Scan Type: Multiple Reaction Monitoring (MRM)
Experimental Workflow
Workflow for the UPLC-MS/MS analysis of urinary 3HIA.
Quantitative Data Summary
The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.
Calibration Curve and Linearity
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.
| Parameter | Value | Reference |
| Calibration Range | 5 - 125 µM | [8] |
| Regression | Unweighted Linear | [8] |
| Mean Slope (±SD) | 1.47 ± 0.16 | [8] |
| Mean y-intercept (±SD) | -0.0084 ± 0.143 | [8] |
| Mean Correlation Coefficient (r) | 0.97 | [8] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value | Reference |
| LOQ (on column) | 6.5 pmol | [8] |
| LOQ (in undiluted urine) | 26 µM | [8] |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed using quality control (QC) samples at three different concentrations.
Table 1: Intraday Precision and Accuracy
| QC Concentration (µM) | n | Mean Calculated Concentration (µM) | %RSD | %RE | Reference |
| 60 | 5 | 61.3 | 5.8 | 2.2 | [8] |
| 250 | 5 | 245 | 4.1 | -2.0 | [8] |
| 400 | 5 | 408 | 3.2 | 2.0 | [8] |
Table 2: Interday Precision and Accuracy
| QC Concentration (µM) | n | Mean Calculated Concentration (µM) | %RSD | %RE | Reference |
| 60 | 15 | 60.8 | 8.1 | 1.3 | [8] |
| 250 | 15 | 251 | 6.9 | 0.4 | [8] |
| 400 | 15 | 403 | 5.8 | 0.8 | [8] |
Conclusion
The described UPLC-MS/MS method provides a sensitive, accurate, and high-throughput solution for the quantitative analysis of 3HIA in human urine. The simplified sample preparation and excellent analytical performance make this method highly suitable for clinical research and large-scale population studies aimed at assessing biotin status. The strong correlation with previous GC-MS methods further validates its utility as a reliable bio-monitoring tool.[7]
References
- 1. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxyisovaleric Acid Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3-Hydroxyisovaleric acid (3-HIA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HIA) and why is its sensitive detection important?
This compound is a metabolite of the branched-chain amino acid leucine.[1][2][3][4] Its levels in biological fluids, such as urine and plasma, are a sensitive and early indicator of marginal biotin (B1667282) deficiency.[1][2][4] Biotin is a crucial B vitamin involved in various metabolic processes, and its deficiency can have significant health implications, including potential teratogenic effects during pregnancy.[2] Therefore, sensitive and accurate detection of 3-HIA is vital for assessing biotin status and diagnosing related metabolic disorders.[2]
Q2: What are the common analytical methods for 3-HIA detection?
The primary methods for the quantitative analysis of 3-HIA in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] While both methods are effective, LC-MS/MS is often preferred due to its simpler sample preparation, shorter analysis time, and generally higher sensitivity compared to GC-MS, which typically requires a time-consuming derivatization step.[5][6] High-Performance Liquid Chromatography (HPLC) with derivatization has also been used.[7][8]
Q3: What are the expected concentration ranges of 3-HIA in biological samples?
In healthy individuals, the concentration of 3-HIA in urine is typically low. One study reported a mean concentration of 80.6 ± 51 μM in the urine of healthy adults before inducing biotin deficiency.[6][9] Another source suggests a reference range of up to 29 mmol/mol creatinine.[2][4] Elevated levels are indicative of biotin deficiency or certain metabolic conditions.[1][2][3][4]
Q4: What are some factors that can influence 3-HIA levels in vivo?
Several factors can lead to elevated 3-HIA levels, including:
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Biotin deficiency: This is the most common cause.[1][2][3][4]
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Pregnancy: Marginal biotin deficiency can occur during pregnancy, leading to increased 3-HIA.[1][4]
-
Medications: Long-term use of anticonvulsants like carbamazepine (B1668303) and phenytoin (B1677684) can accelerate biotin catabolism and increase 3-HIA.[1][3][4]
-
Lifestyle: Smoking has been shown to accelerate biotin metabolism, resulting in higher 3-HIA levels.[1][3][4]
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Diet: Prolonged consumption of raw egg whites, which contain avidin (B1170675) that binds to biotin and prevents its absorption, can lead to biotin deficiency and elevated 3-HIA.[1]
-
Inborn errors of metabolism: Several genetic disorders can cause chronically high levels of 3-HIA.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 3-HIA using LC-MS/MS and GC-MS.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters by infusing a standard solution of 3-HIA. Focus on precursor and product ion selection, collision energy, and other compound-specific settings. For LC-MS/MS, typical MRM transitions for 3-HIA are m/z 117.1 → 59.0 in negative ion mode.[5] |
| Inefficient Sample Extraction | Review your sample preparation protocol. For plasma, a simple protein precipitation with methanol (B129727) or acetonitrile (B52724) is often sufficient for LC-MS/MS.[10] For urine, a "dilute-and-shoot" approach after centrifugation may be adequate.[6] Ensure the pH of the extraction solvent is appropriate for 3-HIA, which is an organic acid. |
| Poor Chromatographic Peak Shape | Adjust the mobile phase composition. For reversed-phase LC, a gradient with acetonitrile or methanol and water containing a small amount of formic acid (e.g., 0.1%) is common.[5][10] Ensure the column is appropriate for separating small polar molecules. A C18 or a HILIC column can be considered.[10][11] |
| Matrix Effects (Ion Suppression or Enhancement) | Infuse a constant concentration of 3-HIA standard post-column while injecting a blank, extracted matrix sample. A dip or rise in the signal at the retention time of 3-HIA indicates matrix effects. To mitigate this, improve sample cleanup (e.g., using solid-phase extraction), dilute the sample, or use a stable isotope-labeled internal standard.[12] |
| Degradation of Analyte | 3-HIA is generally stable, but repeated freeze-thaw cycles of samples should be avoided. Prepare fresh standards and quality controls for each analytical run. |
| (GC-MS Specific) Incomplete Derivatization | For GC-MS, derivatization to form a more volatile and thermally stable compound (e.g., a trimethylsilyl (B98337) (TMS) derivative) is necessary.[6] Ensure the derivatizing agent (e.g., BSTFA with 1% TMCS) is fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.[6] |
Issue 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or LC-MS System | Prepare fresh mobile phases using high-purity solvents (e.g., LC-MS grade). Flush the LC system thoroughly. Check for contamination in the autosampler, injection port, and column. |
| Co-eluting Matrix Components | Optimize the chromatographic gradient to improve the separation of 3-HIA from interfering compounds. A longer, shallower gradient can enhance resolution. Consider using a different column chemistry (e.g., switching from C18 to a phenyl-hexyl column). |
| Plasticizers and Other Contaminants | Use glassware whenever possible and avoid plastic containers and pipette tips that can leach contaminants. Ensure all solvents and reagents are of high purity. |
| (GC-MS Specific) Column Bleed | High temperatures can cause the stationary phase of the GC column to bleed, leading to a rising baseline and interfering peaks. Ensure the oven temperature does not exceed the column's recommended limit. Use a low-bleed column if possible. |
Experimental Protocols
LC-MS/MS Method for 3-HIA in Plasma
This protocol is a generalized example based on published methods.[5]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., deuterated 3-HIA).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.35 mL/min.[5]
-
Gradient: A linear gradient can be optimized to ensure separation from isomers and other matrix components.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.[5]
-
-
Mass Spectrometry Conditions:
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated LC-MS/MS method for 3-HIA detection.[5]
| Parameter | Value |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Limit of Detection (LOD) | 0.003 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.008 µg/mL |
| Recovery | 95.26% |
Visualizations
Caption: LC-MS/MS workflow for 3-HIA analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of this compound in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Measurement of this compound in urine of biotin-deficient infants and mice by HPLC. | Semantic Scholar [semanticscholar.org]
- 9. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in 3-Hydroxyisovaleric acid LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-Hydroxyisovaleric acid (3-HIA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of 3-HIA. Endogenous components such as phospholipids (B1166683), salts, and proteins are common culprits in biological samples. For a small organic acid like 3-HIA, which can be challenging to retain on standard reversed-phase columns, the likelihood of co-elution with polar matrix components is high, making matrix effects a significant concern.
Q2: How can I determine if my 3-HIA assay is suffering from matrix effects?
A2: The most common method is the post-extraction spike analysis. This involves comparing the peak area of 3-HIA in a spiked, extracted blank matrix to the peak area of a pure standard solution at the same concentration. A significant difference between the two indicates the presence of matrix effects. The matrix factor (MF) can be calculated as follows:
-
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What is the best internal standard for 3-HIA analysis to compensate for matrix effects?
A3: The gold standard is a stable isotope-labeled (SIL) internal standard, such as This compound-D8 . A SIL-IS has nearly identical chemical and physical properties to 3-HIA, ensuring it co-elutes and experiences the same degree of matrix effects. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio, as the ratio remains consistent even if absolute signal intensities fluctuate.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Splitting, or Broadening) for 3-HIA
-
Possible Cause A: Suboptimal Chromatographic Conditions. For small, polar organic acids like 3-HIA, reversed-phase chromatography can be challenging.
-
Solution:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of 3-HIA (~4.5) to maintain a consistent ionization state. Using a mobile phase with 0.1% formic acid is a common starting point.
-
Consider Alternative Chromatography: If peak shape issues persist, consider using a mixed-mode or an ion-exchange column designed for organic acid analysis. These can provide better retention and separation from polar matrix components.
-
-
-
Possible Cause B: Injection Solvent Mismatch. Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase.
-
-
Possible Cause C: Column Contamination or Degradation. Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution:
-
Implement a robust column washing procedure after each batch.
-
Use a guard column to protect the analytical column.
-
If the problem persists, replace the column.
-
-
Problem 2: High Variability and Poor Reproducibility in 3-HIA Quantification
-
Possible Cause A: Inconsistent Matrix Effects. Sample-to-sample variations in matrix composition can lead to differing degrees of ion suppression or enhancement.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects. This compound-D8 is a suitable SIL-IS.
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method (see Problem 3) to remove a larger portion of interfering matrix components.
-
Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effect across the assay.
-
-
-
Possible Cause B: Inefficient or Variable Sample Preparation. Incomplete or inconsistent removal of proteins and phospholipids can lead to erratic results.
-
Solution:
-
Optimize the chosen sample preparation protocol. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes.
-
Automate sample preparation if possible to reduce human error.
-
-
Problem 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression) for 3-HIA
-
Possible Cause A: Significant Co-elution of Matrix Components. Phospholipids are a common cause of ion suppression in plasma and serum samples.
-
Solution:
-
Enhance Sample Cleanup: Move from a simple protein precipitation method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation: Adjust the gradient to better separate 3-HIA from the region where phospholipids typically elute. A post-column infusion experiment can help identify these suppression zones.
-
-
-
Possible Cause B: Suboptimal Ion Source Conditions.
-
Solution:
-
Optimize Ion Source Parameters: Systematically adjust parameters such as spray voltage, gas flows, and temperature to maximize the signal for 3-HIA.
-
Clean the Ion Source: Contamination of the ion source can lead to a general decrease in sensitivity.[1] Regular cleaning is crucial.
-
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques and their general effectiveness in removing interfering components.
| Sample Preparation Technique | Principle | Phospholipid Removal Efficiency | Protein Removal Efficiency | Throughput | Recommendation for 3-HIA |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins. | Low | High | High | Good for initial method development or high-throughput screening, but may require further optimization if significant ion suppression is observed. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Medium to High | High | Medium | Can be effective for 3-HIA, but requires careful optimization of solvents and pH to ensure good recovery of this polar analyte. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | High | High | Medium | Often provides the cleanest extracts and is highly recommended for minimizing matrix effects in validated, quantitative assays for 3-HIA. Mixed-mode or anion-exchange sorbents can be particularly effective. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the this compound-D8 internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the analytical standard and internal standard into the final reconstitution solvent.
-
Set B (Post-Spike Extract): Extract a blank matrix sample using your chosen preparation method. Spike the analytical standard and internal standard into the final, clean extract.
-
Set C (Pre-Spike Extract): Spike the analytical standard and internal standard into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visualizations
References
Technical Support Center: Optimization of Chromatographic Separation for 3-Hydroxyisovaleric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of chromatographic separation of 3-Hydroxyisovaleric acid (3-HIA).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with the carboxylic acid group of 3-HIA, causing peak tailing.[1] | - Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of 3-HIA (approximately 4.5) to ensure it is fully protonated and reduce interaction with silanols.[2]- Use an End-Capped Column: Employ a column with end-capping to block residual silanol groups.- Add an Ion-Pairing Agent: This is generally a less common approach for this type of analysis. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | - Dilute the sample and reinject.- Use a column with a larger internal diameter or higher loading capacity. | |
| Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. | - Use tubing with a smaller internal diameter (e.g., 0.005").- Minimize the length of all tubing. | |
| Contamination: A contaminated guard or analytical column can lead to poor peak shape. | - Replace the guard column.- Flush the analytical column with a strong solvent. If the problem persists, replace the column. | |
| Poor Peak Shape (Fronting) | Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.[2] | - Dissolve the sample in the initial mobile phase whenever possible. |
| Retention Time Instability | Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially with gradient elution or ion-pairing reagents.[3] | - Increase the equilibration time between injections. Ensure at least 10-20 column volumes of the initial mobile phase pass through the column before the next injection. |
| Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents.[1] | - Prepare fresh mobile phase daily.- Ensure proper mixing and degassing of the mobile phase. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a consistent temperature. | |
| Pump Issues: Air bubbles in the pump or check valve problems can lead to inconsistent flow rates.[3] | - Degas the mobile phase.- Purge the pump to remove air bubbles. | |
| Low Sensitivity/Poor Signal | Improper Derivatization (HPLC-UV): Incomplete reaction or degradation of the derivative. | - Optimize derivatization conditions (reagent concentration, temperature, and time).- Ensure the freshness of the derivatizing agent. |
| Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix (e.g., urine, plasma) can suppress or enhance the ionization of 3-HIA. | - Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.- Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d8-3-HIA) can compensate for matrix effects.[4]- Modify Chromatography: Adjust the gradient to better separate 3-HIA from interfering compounds. | |
| Incorrect MS/MS Parameters: Suboptimal collision energy or incorrect precursor/product ion selection. | - Optimize MS/MS parameters by infusing a standard solution of 3-HIA. | |
| Ghost Peaks | Carryover: Residual sample from a previous injection adsorbing to the injector or column. | - Implement a robust needle wash protocol.- Inject a blank solvent after a high-concentration sample to check for carryover. |
| Contaminated Mobile Phase: Impurities in the solvents or additives. | - Use high-purity (HPLC or LC-MS grade) solvents. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by HPLC-UV?
This compound lacks a strong chromophore, which means it does not absorb UV light well, making it difficult to detect with a standard UV detector.[5] Derivatization with a reagent like 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH) or 3-nitrophenylhydrazine (B1228671) (3-NPH) attaches a UV-active molecule to 3-HIA, significantly enhancing its detectability.[6][7]
Q2: What are the advantages of using UPLC-MS/MS for 3-HIA analysis compared to GC-MS?
UPLC-MS/MS offers several advantages over GC-MS for the analysis of 3-HIA.[4] The sample preparation for UPLC-MS/MS is often simpler, typically involving a "dilute and shoot" approach, whereas GC-MS requires a more complex and time-consuming derivatization step to make the analyte volatile.[8] UPLC-MS/MS also provides greater specificity and sensitivity.
Q3: How can I minimize matrix effects when analyzing 3-HIA in urine or plasma by LC-MS/MS?
To minimize matrix effects, you can:
-
Employ effective sample preparation: Techniques like solid-phase extraction (SPE) can clean up the sample by removing interfering substances.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for ion suppression or enhancement.[4]
-
Optimize chromatography: A well-optimized chromatographic method can separate 3-HIA from the majority of matrix components, reducing their impact on ionization.
-
Dilute the sample: Simple dilution can reduce the concentration of interfering matrix components.
Q4: What are the recommended storage conditions for samples containing this compound?
For long-term storage, it is recommended to keep urine and plasma samples frozen at -70°C to ensure the stability of 3-HIA.[9] Avoid repeated freeze-thaw cycles.
Q5: My 3-HIA peak is splitting. What could be the cause?
Peak splitting can be caused by several factors:
-
Injection solvent effect: If your sample is dissolved in a much stronger solvent than your mobile phase, it can cause the peak to split. Try to dissolve your sample in the initial mobile phase.[2]
-
Column void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This often requires column replacement.
-
Partially clogged frit: A blockage in the column inlet frit can also lead to peak splitting.
Experimental Protocols
HPLC-UV with Pre-column Derivatization
This protocol is a synthesized methodology based on common practices for derivatizing organic acids with 2-nitrophenylhydrazine (2-NPH).
-
Sample Preparation (Urine):
-
Thaw frozen urine samples and centrifuge to remove any particulate matter.
-
Take a 100 µL aliquot of the urine supernatant.
-
Add an internal standard if available.
-
-
Derivatization:
-
To the 100 µL urine aliquot, add 100 µL of a 10 mg/mL solution of 2-nitrophenylhydrazine hydrochloride in ethanol (B145695).
-
Add 50 µL of a 12% pyridine (B92270) in ethanol solution to catalyze the reaction.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 10-20%) and increase to a higher percentage (e.g., 80-90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 400 nm.[7]
-
UPLC-MS/MS Method
This protocol is adapted from established methods for the analysis of 3-HIA in urine.[4]
-
Sample Preparation (Urine):
-
Thaw frozen urine samples, warm to 60°C for 30 minutes, cool, and centrifuge at 3,000 x g for 10 minutes.
-
Dilute the supernatant fourfold with deionized water (e.g., 25 µL of urine + 75 µL of water).
-
Add an internal standard (e.g., d8-3-HIA) to a final concentration of 25 µM.
-
-
Chromatographic Conditions:
-
Column: UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.01% Formic acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Hold at 0% B for 1 min, then a linear gradient to 100% B over 2 min, then return to 0% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
GC-MS Method
This protocol is based on common procedures for urinary organic acid analysis.[8]
-
Sample Preparation (Urine):
-
Thaw urine samples and add an internal standard.
-
Perform a liquid-liquid extraction. For example, acidify the urine with HCl and extract with ethyl acetate.
-
Evaporate the organic layer to dryness under nitrogen.
-
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.
-
Incubate at 70°C for 30 minutes to form the di-trimethylsilyl (TMS) derivative.
-
-
Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Can be either full scan to identify unknown compounds or selected ion monitoring (SIM) for targeted quantification of 3-HIA.
-
Data Presentation
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Derivatization Agent | 2-Nitrophenylhydrazine HCl |
| Detection Wavelength | 400 nm[7] |
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Recommended Value |
| Column | UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[4] |
| Mobile Phase | A: 0.01% Formic Acid in WaterB: Methanol[4] |
| Flow Rate | 0.4 mL/min[4] |
| Temperature | 55°C[4] |
| Ionization Mode | ESI Negative |
| MRM Transition | 117.1 -> 59.0 m/z[10] |
| Retention Time | ~2.4-2.5 min[4] |
Table 3: GC-MS Method Parameters
| Parameter | Recommended Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Temperature Program | Example: 70°C hold for 2 min, ramp to 280°C at 10°C/min |
| Derivatization Agent | BSTFA + 1% TMCS |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
Visualizations
Caption: General workflow for 3-HIA analysis.
Caption: Troubleshooting decision tree for 3-HIA analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 7. researchgate.net [researchgate.net]
- 8. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Measurement of 3-Hydroxyisovaleric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in the measurement of 3-Hydroxyisovaleric acid (3-HIA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HIA) and why is it measured?
A1: this compound is an organic acid that serves as a sensitive biomarker for biotin (B1667282) deficiency.[1][2] Biotin is a crucial B-vitamin involved in various metabolic processes, and its deficiency can lead to health issues.[3] 3-HIA is a byproduct of the breakdown of the amino acid leucine. When the activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is reduced due to biotin deficiency, 3-HIA levels in urine and plasma increase.[3][4]
Q2: What are the common analytical methods for measuring 3-HIA?
A2: The most common analytical methods for quantifying 3-HIA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] While both are effective, LC-MS/MS is often preferred for its higher throughput and simpler sample preparation.[6] High-Performance Liquid Chromatography (HPLC) methods have also been developed.[7]
Q3: What are the primary sources of variability in 3-HIA measurements?
A3: Variability in 3-HIA measurements can arise from pre-analytical, analytical, and post-analytical factors. Pre-analytical variables are a major source of error and include patient-related factors (diet, smoking, medications), sample collection, handling, and storage.[8][9] Analytical variability can be introduced during sample preparation and instrument analysis.
Q4: Can diet influence 3-HIA levels?
A4: Yes, diet can significantly impact 3-HIA levels. Since 3-HIA is a metabolite of the amino acid leucine, a high-protein diet or supplementation with branched-chain amino acids (BCAAs), particularly leucine, can increase the metabolic flux through the pathway, potentially leading to higher 3-HIA excretion, especially in cases of marginal biotin deficiency.[10][11]
Q5: How does smoking affect 3-HIA concentrations?
A5: Smoking is known to accelerate biotin catabolism, which can lead to a marginal biotin deficiency and consequently, elevated levels of 3-HIA.[12]
Q6: Which medications are known to interfere with 3-HIA measurements?
A6: Long-term therapy with certain anticonvulsant medications, such as carbamazepine (B1668303) and phenytoin, can interfere with biotin metabolism and lead to increased urinary excretion of 3-HIA.[3][13][14] These drugs can accelerate the breakdown of biotin.[15][16]
Troubleshooting Guides
Pre-Analytical Variability
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly High 3-HIA Levels | Dietary Influence: High intake of leucine-rich foods (e.g., red meat, dairy, eggs, soy) or BCAA supplements.[10][11] | - Record and standardize the subject's diet for at least 24-48 hours before sample collection.- Advise subjects to avoid high-protein meals and BCAA supplements before testing. |
| Smoking: Subject is a smoker.[12] | - Document the subject's smoking status.- For longitudinal studies, encourage consistent smoking habits or cessation. | |
| Medication: Subject is on long-term anticonvulsant therapy (e.g., carbamazepine, phenytoin).[3][13][14] | - Document all medications taken by the subject.- If possible, and with clinical approval, consider a washout period for the medication. | |
| Improper Sample Handling: Delayed processing of blood samples leading to cellular metabolism.[4] | - Process blood samples (centrifuge to separate plasma/serum) within 30 minutes to 1 hour of collection.[4] | |
| Unexpectedly Low 3-HIA Levels | Dilute Urine Sample: Excessive fluid intake before collection.[17] | - Recommend a first-morning void for urine collection to obtain a more concentrated sample.[8]- Normalize 3-HIA concentration to urinary creatinine (B1669602) to account for dilution. |
| Inconsistent Results Between Batches | Sample Storage: Improper storage temperature or repeated freeze-thaw cycles. | - Store urine and plasma samples frozen at -20°C or preferably -70°C for long-term stability.[18][19]- Avoid multiple freeze-thaw cycles by aliquoting samples upon initial processing.[19] |
| Sample Collection Container: Use of containers with preservatives that may interfere with the assay. | - Use sterile, preservative-free containers for urine collection.[18] |
Analytical Variability: GC-MS
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active Sites in the Inlet or Column: Contamination or degradation of the GC liner or column.[17][20] | - Perform regular inlet maintenance, including replacing the liner, O-ring, and septum.[20]- Trim 10-20 cm from the front of the column to remove active sites.[10][17]- Use a deactivated liner and an inert column.[21] |
| Improper Column Installation: Incorrect column positioning in the inlet or detector.[10][20] | - Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[10][20] | |
| Ghost Peaks | Carryover from Previous Injection: High concentration sample analyzed previously. | - Run a solvent blank after a high-concentration sample to check for carryover.- Develop and implement a robust autosampler needle wash method. |
| Contamination: Contaminated syringe, solvent, or carrier gas.[22] | - Rinse the syringe with fresh solvent.- Use high-purity solvents and carrier gas with appropriate traps.[22] | |
| Poor Reproducibility | Inconsistent Derivatization: Variability in reagent volume, reaction time, or temperature. | - Use an autosampler for precise reagent addition.- Strictly control the derivatization time and temperature for all samples and standards.[16] |
| Sample Extraction Inefficiency: Inconsistent liquid-liquid extraction. | - Ensure thorough vortexing and consistent phase separation.- Use a stable isotope-labeled internal standard to correct for extraction variability.[1] |
Analytical Variability: LC-MS/MS
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting Matrix Components: Interference from other molecules in the sample that affect the ionization of 3-HIA.[3][4] | - Improve Sample Cleanup: Use more effective sample preparation techniques like solid-phase extraction (SPE) instead of simple protein precipitation.[23]- Optimize Chromatography: Adjust the gradient to better separate 3-HIA from interfering compounds.[4]- Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components, if sensitivity allows.[15]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.[3] |
| Retention Time Shift | Column Degradation: Loss of stationary phase or column contamination. | - Use a guard column to protect the analytical column.- Flush the column regularly.- Replace the column if performance does not improve. |
| Mobile Phase Inconsistency: Changes in mobile phase composition or pH. | - Prepare fresh mobile phase daily.- Ensure accurate pH adjustment. | |
| Low Signal Intensity | Poor Ionization: Suboptimal ion source parameters. | - Optimize source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of 3-HIA. |
| Sample Degradation: Instability of 3-HIA in the processed sample. | - Analyze samples shortly after preparation or store them at a low temperature in the autosampler. |
Experimental Protocols
Detailed Methodology for Urinary 3-HIA Measurement by GC-MS
This protocol is a representative example and may require optimization for specific instruments and laboratory conditions.
-
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Transfer a specific volume of urine (e.g., 1 mL) to a glass tube. The volume may be normalized based on creatinine concentration.[19]
-
Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated 3-HIA).[1]
-
Acidify the urine to a pH of approximately 1 with hydrochloric acid.
-
-
Extraction
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing vigorously, and centrifuging to separate the layers.
-
Repeat the extraction process twice, combining the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[24]
-
Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to form the volatile trimethylsilyl (B98337) (TMS) derivatives.[16]
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a capillary column suitable for organic acid analysis (e.g., DB-5MS).[24]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 70°C held for a few minutes, followed by a ramp to a final temperature of around 300°C.[16][24]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[24]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the 3-HIA-TMS derivative and the internal standard.
-
-
Detailed Methodology for Plasma 3-HIA Measurement by LC-MS/MS
This protocol is a representative example and may require optimization.
-
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the samples.
-
In a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).
-
Add a known amount of a stable isotope-labeled internal standard.
-
Add a larger volume (e.g., 3-4 times the plasma volume) of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid, to precipitate the proteins.
-
Vortex vigorously for about 30 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis
-
Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient elution using two mobile phases is typical, for example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Visualizations
Caption: Leucine metabolism and the effect of biotin deficiency on 3-HIA production.
Caption: Experimental workflow for 3-HIA analysis by GC-MS.
Caption: Experimental workflow for 3-HIA analysis by LC-MS/MS.
References
- 1. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. streck.com [streck.com]
- 9. selectscience.net [selectscience.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. erndim.org [erndim.org]
- 12. Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2’-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The LC-MS workflow | workflow4metabolomics [workflow4metabolomics.org]
- 14. Leucine - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 18. researchgate.net [researchgate.net]
- 19. metbio.net [metbio.net]
- 20. agilent.com [agilent.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. academic.oup.com [academic.oup.com]
- 25. dergipark.org.tr [dergipark.org.tr]
calibration curve issues in 3-Hydroxyisovaleric acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxyisovaleric acid (3HIA) analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common methods for the quantification of this compound (3HIA) are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] GC-MS typically requires a derivatization step to make the analyte volatile, while LC-MS/MS can often analyze 3HIA with simpler sample preparation.[1][2]
Q2: Why is an internal standard crucial in 3HIA analysis?
A2: An internal standard (IS) is essential to account for the loss of analyte during sample preparation and to correct for variations in instrument response.[3] For quantitative accuracy, a stable isotope-labeled internal standard, such as deuterated 3HIA, is highly recommended as it has chemical and physical properties very similar to the analyte.[3][4]
Q3: What are typical sample matrices for 3HIA analysis, and how do they affect the analysis?
A3: 3HIA is commonly measured in urine and plasma.[1][2][5] The sample matrix can introduce interfering substances that lead to ion suppression or enhancement in MS-based detection, a phenomenon known as the matrix effect.[2][6] This can significantly impact the accuracy and precision of quantification.[6] Proper sample preparation and the use of an appropriate internal standard are critical to minimize matrix effects.[2][3]
Q4: What is the significance of elevated this compound levels?
A4: Elevated levels of 3HIA in urine or plasma are a sensitive and early indicator of biotin (B1667282) (vitamin B7) deficiency.[7][8][9] Biotin is a cofactor for the enzyme methylcrotonyl-CoA carboxylase, which is involved in the metabolism of the amino acid leucine.[7][8] When biotin levels are low, this enzyme's activity is reduced, leading to an alternative metabolic pathway that produces 3HIA.[7][8] Elevated 3HIA can also be associated with certain inborn errors of metabolism, smoking, and the use of some anticonvulsant medications.[7][9]
Troubleshooting Guide: Calibration Curve Issues
Poor linearity, accuracy, or reproducibility of your calibration curve can stem from various issues in your analytical workflow. This guide will help you diagnose and resolve common problems.
Q5: My calibration curve for 3HIA is not linear. What are the possible causes and solutions?
A5: Non-linearity in your calibration curve can be caused by several factors. Here are some common causes and their solutions:
-
Inappropriate Calibration Range: The selected concentration range may be too wide, exceeding the linear dynamic range of the detector.
-
Solution: Narrow the calibration range or use a weighted regression model (e.g., 1/x or 1/x²) to give more weight to the lower concentration points.[10]
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Solution: Dilute your higher concentration standards and samples to fall within the linear range of the instrument.
-
-
Improper Blank or Zero Standard: A contaminated blank or an improperly prepared zero standard can lead to a significant y-intercept and affect linearity.
-
Solution: Prepare fresh blanks using high-purity solvents and matrices. Ensure the zero standard is treated identically to other standards but without the analyte.
-
-
Sample Preparation Inconsistencies: Inconsistent extraction efficiency or derivatization yield across the calibration range can lead to non-linearity.
-
Solution: Ensure precise and consistent execution of the sample preparation protocol for all standards and samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for these variations.[3]
-
Q6: I'm observing high variability and poor reproducibility in my replicate calibration standards. What should I investigate?
A6: High variability points to inconsistencies in your analytical process. Consider the following:
-
Inconsistent Injection Volume: The autosampler may not be functioning correctly, leading to variable injection volumes.
-
Solution: Check the autosampler for air bubbles in the syringe and ensure proper maintenance. Manually inspect the syringe for any signs of wear or damage.
-
-
Sample Evaporation: Evaporation of solvent from standards in the autosampler can concentrate the samples, leading to positive bias and variability.
-
Solution: Use vial caps (B75204) with septa and ensure a good seal. If possible, use a cooled autosampler to minimize evaporation.[1]
-
-
Instability of Derivatives (GC-MS): If using GC-MS, the derivatized 3HIA may be unstable, especially in the presence of moisture.[1]
-
Solution: Analyze derivatized samples as soon as possible. Ensure all glassware and solvents are anhydrous.
-
-
Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector voltage can cause variable responses.
-
Solution: Allow the instrument to stabilize sufficiently before starting the analysis. Monitor system suitability tests to ensure consistent performance.
-
Q7: My calibration curve has a low coefficient of determination (R² < 0.99). How can I improve it?
A7: A low R² value indicates a poor fit of the data to the regression line. Besides addressing the issues of non-linearity and variability mentioned above, consider these points:
-
Matrix Effects: If using a matrix-based calibration curve (e.g., spiked urine or plasma), matrix components can interfere with the ionization of the analyte, leading to inconsistent responses.[6]
-
Inappropriate Internal Standard: The chosen internal standard may not be behaving similarly to the analyte.
-
Solution: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d3-3HIA).[4] If this is not available, choose an analog with similar chemical properties and retention time.
-
-
Integration Errors: Inconsistent peak integration can introduce significant error.
-
Solution: Manually review the integration of each peak in your calibration standards. Adjust integration parameters to ensure consistent and accurate peak area determination.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for 3HIA analysis using LC-MS/MS and GC-MS, as reported in the literature. These values can serve as a benchmark for your own method development and troubleshooting.
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 10.0 µg/mL | [2] |
| Linearity Range | 5 - 125 µM | [1] |
| Correlation Coefficient (R²) | > 0.99 | [2] |
| Correlation Coefficient (r) | 0.96 - 1.00 | [1] |
| Limit of Detection (LOD) | 0.003 µg/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.008 µg/mL | [2] |
| Limit of Quantification (LOQ) | 26 µM (in undiluted urine) | [1] |
Table 2: GC-MS Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Analysis Type | Quantitative | [1][4] |
| Internal Standard | Deuterated this compound | [1][4] |
| Derivatization | Trimethylsilyl (TMS) derivatives | [1][11] |
Experimental Protocols
Key Experiment: Quantification of 3HIA in Urine by LC-MS/MS
This protocol is a generalized procedure based on published methods.[1]
1. Materials and Reagents:
-
This compound standard
-
Deuterated this compound (internal standard)
-
LC-MS grade methanol (B129727) and water
-
Formic acid
-
Urine samples
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of 3HIA and the deuterated internal standard in water or a suitable solvent.[1]
-
Prepare a series of calibration standards by serially diluting the 3HIA stock solution.[1]
-
Prepare a working solution of the internal standard.
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine samples with water (e.g., a fourfold dilution).[1]
-
Add a fixed amount of the internal standard working solution to all standards, quality controls, and samples.
4. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol, both containing a small amount of formic acid (e.g., 0.1%).[1]
-
MS System: A tandem mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) to monitor the specific precursor-to-product ion transitions for both 3HIA and its deuterated internal standard.[1]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (3HIA/IS) against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of 3HIA in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Troubleshooting Workflow for Calibration Curve Issues
Caption: Troubleshooting workflow for calibration curve issues.
Experimental Workflow for 3HIA Analysis
Caption: General experimental workflow for 3HIA analysis.
References
- 1. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. metbio.net [metbio.net]
- 4. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. This compound | Rupa Health [rupahealth.com]
- 9. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. researchgate.net [researchgate.net]
- 11. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Accurate Measurement of 3-Hydroxyisovaleric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of 3-Hydroxyisovaleric acid (3-HIA). Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for accurate this compound (3-HIA) quantification?
A1: The most accurate and widely recommended internal standard for the quantification of 3-HIA is a stable isotope-labeled (SIL) form of the analyte, specifically deuterated this compound (e.g., [2H8]-3-hydroxyisovaleric acid).[1][2] Using a SIL internal standard is considered best practice in quantitative bioanalysis as it co-elutes with the analyte, effectively compensating for variability in sample preparation, injection volume, matrix effects, and instrument response.[3]
Q2: Can I use a structural analog as an internal standard for 3-HIA analysis?
A2: While a structural analog internal standard can be used, it is not the preferred approach. A surrogate internal standard may not perfectly mimic the behavior of 3-HIA during extraction, derivatization (for GC-MS), and ionization (in MS), which can lead to less reliable data.[4] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submissions incorporate SIL internal standards and have rejected studies where the surrogate was not a close enough analog.[4]
Q3: What are the common analytical techniques for measuring 3-HIA?
A3: The two primary analytical techniques for the quantification of 3-HIA in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][6] LC-MS/MS, particularly Ultra-Performance Liquid Chromatography (UPLC-MS/MS), is often favored for its simplified sample preparation (no derivatization required) and high-throughput capabilities.[1][6]
Q4: Why is derivatization necessary for 3-HIA analysis by GC-MS?
A4: this compound is a polar and non-volatile compound. Derivatization, typically silylation to form a di-trimethylsilyl (diTMS)-3HIA derivative, is required to increase its volatility and thermal stability, making it suitable for analysis by GC-MS.[1][7] Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
Q5: What are the main advantages of using UPLC-MS/MS over GC-MS for 3-HIA analysis?
A5: UPLC-MS/MS offers several distinct advantages over GC-MS for 3-HIA measurement, including:
-
Simplified Sample Preparation: It eliminates the need for the complex and time-consuming derivatization step.[6]
-
Increased Sample Stability: The diTMS-3HIA derivative required for GC-MS can rapidly decompose in the presence of water, whereas the underivatized analyte for LC-MS/MS is more stable.[6]
-
Higher Throughput: The simpler workflow makes it more suitable for large-scale studies.[6]
-
Reduced Errors: Fewer sample preparation steps reduce the potential for analytical errors.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of 3-HIA using UPLC-MS/MS.
| Parameter | Value | Analytical Method | Reference |
| Linearity Range | 0.1 to 10.0 µg/mL | LC-MS/MS | [5][8] |
| Lower Limit of Quantification (LLOQ) | 0.008 µg/mL (in plasma) | LC-MS/MS | [5][8] |
| LLOQ (on-column) | 6.5 pmol (corresponds to 26 µM in undiluted urine) | UPLC-MS/MS | [1][6] |
| Limit of Detection (LOD) | 0.003 µg/mL (in plasma) | LC-MS/MS | [5][8] |
| Recovery | 95.26% | LC-MS/MS | [5] |
| Inter-day Precision (CV) | ~6% | UPLC-MS/MS | [7] |
Experimental Protocols & Workflows
UPLC-MS/MS Experimental Workflow
This workflow outlines the simplified process for 3-HIA quantification using UPLC-MS/MS.
Caption: UPLC-MS/MS workflow for this compound analysis.
GC-MS Experimental Workflow
This workflow illustrates the multi-step process for 3-HIA quantification using GC-MS, which includes a mandatory derivatization step.
Caption: GC-MS workflow for this compound analysis.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Troubleshooting Workflow: Common Issues
References
- 1. benchchem.com [benchchem.com]
- 2. metbio.net [metbio.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. dergipark.org.tr [dergipark.org.tr]
minimizing ion suppression in 3-Hydroxyisovaleric acid mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 3-Hydroxyisovaleric acid (3-HIA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte of interest, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of 3-HIA.[1][4] In biological samples such as urine or plasma, endogenous components like salts, urea, and phospholipids (B1166683) are common sources of ion suppression.[5]
Q2: How can I detect ion suppression in my 3-HIA analysis?
A2: A common method to detect ion suppression is the post-column infusion experiment.[5][6] In this technique, a constant flow of a 3-HIA standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., urine or plasma without 3-HIA) is then injected onto the column. A dip in the baseline signal for 3-HIA at the retention time of interfering compounds indicates ion suppression.[5][7] Another approach is to compare the signal intensity of 3-HIA in a neat solution versus the signal in a sample matrix spiked with the same concentration of 3-HIA.[1][3] A lower signal in the matrix indicates suppression.
Q3: What are the primary causes of ion suppression for an acidic compound like this compound?
A3: For acidic compounds like 3-HIA, which are typically analyzed in negative ion mode, ion suppression can be caused by several factors:
-
High concentrations of endogenous matrix components: Salts, urea, and other organic acids in biological fluids can co-elute and compete for ionization.[5][8]
-
Phospholipids: In plasma samples, phospholipids are a major cause of ion suppression, particularly when using protein precipitation for sample cleanup.[5]
-
Mobile phase additives: While necessary for chromatography, some additives can cause ion suppression. For example, trifluoroacetic acid (TFA) is a known ion-suppressing agent in electrospray ionization (ESI).[1]
-
Exogenous substances: Contaminants from collection tubes, plates, or solvents can also lead to ion suppression.[2]
Troubleshooting Guides
This section provides detailed troubleshooting steps for common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Low 3-HIA Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low 3-HIA signal intensity.
Detailed Steps:
-
Evaluate Sample Preparation: If you are using a simple "dilute and shoot" or protein precipitation method, consider more effective cleanup techniques. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[3][9][10]
-
Optimize Chromatography:
-
Gradient Elution: Adjust the gradient to better separate 3-HIA from the regions where matrix components elute, often at the beginning and end of the chromatographic run.[8]
-
Column Chemistry: Consider using a column with a different stationary phase or switching from HPLC to UPLC for improved resolution and sharper peaks, which can reduce the chances of co-elution with interfering substances.[7]
-
Mobile Phase pH: For an acidic analyte like 3-HIA, ensure the mobile phase pH is appropriate to maintain it in its deprotonated state for optimal retention and peak shape in reversed-phase chromatography.
-
-
Tune Mass Spectrometer Parameters: Re-optimize the ion source parameters, such as nebulizer gas flow, desolvation temperature, and capillary voltage, as these can significantly impact ionization efficiency.[11]
Issue 2: Poor Reproducibility of 3-HIA Quantification
Possible Cause: Variable ion suppression between samples.
Troubleshooting Workflow:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. hdb.ugent.be [hdb.ugent.be]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotech-spain.com [biotech-spain.com]
Technical Support Center: Enhancing Peak Resolution for 3-Hydroxyisovaleric Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of 3-Hydroxyisovaleric acid (3-HIA) and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers of this compound that I need to consider for separation?
A1: When analyzing this compound (3-HIA), it is crucial to consider two main types of isomers:
-
Enantiomers (Stereoisomers): 3-HIA possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images: (R)-3-Hydroxyisovaleric acid and (S)-3-Hydroxyisovaleric acid. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging without specialized chiral stationary phases or derivatizing agents.
-
Structural Isomers: These are molecules that have the same molecular formula as 3-HIA but different structural arrangements. A common structural isomer that can interfere with 3-HIA analysis is 2-hydroxyisovaleric acid. Other isobaric compounds (compounds with the same nominal mass) could also be present in complex biological matrices and may require chromatographic separation for accurate quantification.
Q2: What are the primary chromatographic techniques for separating 3-HIA and its isomers?
A2: The two primary techniques used for the analysis of 3-HIA and its isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: This technique often requires a derivatization step to increase the volatility and thermal stability of 3-HIA.[1] Trimethylsilyl (TMS) derivatives are commonly prepared.[1] While powerful, GC-MS methods can involve complex and time-consuming sample preparation.[1]
-
LC-MS/MS: This is a highly sensitive and specific method that often requires minimal sample preparation.[1] It is well-suited for the analysis of 3-HIA in biological fluids and can be adapted for the separation of both structural and chiral isomers.
Q3: How can I improve the resolution between 3-HIA and its structural isomers?
A3: To improve the separation of 3-HIA from its structural isomers, such as 2-hydroxyisovaleric acid, you can optimize your chromatographic conditions. For LC-MS/MS, consider the following:
-
Column Selection: Utilize a column with a different selectivity. While C18 columns are common, they may not always provide the best resolution for polar, isomeric organic acids. HILIC (Hydrophilic Interaction Liquid Chromatography) or amino-propyl columns can offer alternative selectivity and better retention.
-
Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) vs. methanol), pH, and buffer concentration, can significantly impact the separation.
-
Gradient Optimization: A shallower gradient at the elution time of the isomers can help to improve their separation.
Q4: What are the recommended approaches for separating the enantiomers of 3-HIA?
A4: Separating enantiomers requires a chiral environment. The two main strategies are:
-
Chiral Stationary Phases (CSPs): This is the most direct approach in HPLC. Polysaccharide-based CSPs (e.g., Chiralpak®, Lux®) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™) have proven effective for separating a wide range of chiral compounds, including hydroxy acids.
-
Chiral Derivatizing Agents (CDAs): In this indirect method, the enantiomers of 3-HIA are reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Asymmetrical peaks, which can compromise resolution and integration accuracy.
-
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanols on silica-based columns can interact with the acidic functional group of 3-HIA, causing peak tailing.
-
Solution: Use a well-endcapped column or operate the mobile phase at a lower pH (e.g., with 0.1% formic acid) to suppress the ionization of silanols.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Issue 2: Co-elution or Insufficient Resolution of Isomers
-
Symptom: Overlapping peaks for 3-HIA and its isomers.
-
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: The stationary phase may not have the right selectivity for the isomers.
-
Solution (Structural Isomers): Experiment with different column chemistries (e.g., C18, HILIC, amino).
-
Solution (Enantiomers): A chiral stationary phase is required. Polysaccharide-based or macrocyclic glycopeptide-based columns are good starting points.
-
-
Suboptimal Mobile Phase: The mobile phase composition may not be providing enough differential retention.
-
Solution: Systematically vary the organic solvent, pH, and buffer strength. For chiral separations, the type and concentration of the organic modifier can have a significant impact on enantioselectivity.
-
-
Inadequate Gradient Profile: A steep gradient may not provide enough time for the isomers to separate.
-
Solution: Employ a shallower gradient around the elution time of the target analytes.
-
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Symptom: Difficulty in detecting or quantifying low levels of 3-HIA.
-
Possible Causes & Solutions:
-
Suboptimal Ionization in MS Source: The mobile phase composition may not be ideal for electrospray ionization (ESI).
-
Solution: Ensure the mobile phase contains a suitable modifier to promote ionization. For negative ion mode, which is common for organic acids, a small amount of a weak base might be beneficial, although acidic modifiers are more common for good peak shape in reversed-phase. For positive ion mode, an acidic modifier like formic acid is typically used.
-
-
Inefficient Sample Extraction: The extraction procedure may result in low recovery of 3-HIA.
-
Solution: Optimize the extraction method. For biological fluids, protein precipitation followed by solid-phase extraction (SPE) can be effective.
-
-
Improper MS/MS Parameters: The MRM transitions and collision energies may not be optimized.
-
Solution: Perform a compound optimization by infusing a standard of 3-HIA to determine the optimal precursor and product ions and their corresponding collision energies.
-
-
Experimental Protocols & Data
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[1] | Phenomenex Luna NH2 (4.6 x 100 mm, 3 µm)[1] |
| Mobile Phase A | 0.01% Formic Acid in Water[1] | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Methanol[1] | Acetonitrile with 0.1% Formic Acid[1] |
| Gradient | 0% B for 1 min, linear to 100% B in 2 min, then back to 0% B[1] | Gradient elution (details not specified in the provided abstract)[1] |
| Flow Rate | Not specified | 0.35 mL/min[1] |
| Column Temp. | 55 °C[1] | Not specified |
| Injection Vol. | 1 µL[1] | Not specified |
| Ionization Mode | ESI Negative | ESI Negative |
| MRM Transition | Not specified in abstract | 117.1 -> 59.0[1] |
| Retention Time | Not specified | 2.7 min[1] |
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Method Description |
| Sample Prep | Multi-step liquid-liquid extraction from urine.[1] |
| Derivatization | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form diTMS-3HIA.[1] |
| Column | Not specified in abstract |
| Carrier Gas | Not specified in abstract |
| Temperature Program | Not specified in abstract |
| Ionization Mode | Electron Ionization (EI) |
| MS Analysis | Quantitated against unlabeled 3-HIA calibration standards using [2H8]-3-HIA as an internal standard.[1] |
Visualizations
References
Technical Support Center: Stability of 3-Hydroxyisovaleric Acid in Stored Urine Samples
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Hydroxyisovaleric acid (3-HIA) in stored urine samples. Adherence to proper storage and handling protocols is critical for accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for long-term stability of this compound in urine?
For long-term storage, it is recommended to store urine samples at -70°C. At this temperature, 3-HIA is likely stable for years[1][2]. Storage at -20°C has also been shown to be effective for the long-term stability of many organic acids for over a decade without the use of preservatives[3].
Q2: How long can I store urine samples at refrigerator or room temperature before analyzing for this compound?
For short-term storage, urine samples are generally stable at 4°C (refrigerator temperature) for up to 48 hours and at 22°C (room temperature) for up to 24 hours without significant changes in the concentrations of many metabolites[4]. However, to minimize the risk of degradation, it is best practice to freeze samples as soon as possible if analysis is not performed promptly. Storing urine on cool packs or at room temperature for more than 8 hours should be avoided[5].
Q3: Do I need to use a preservative for storing urine samples for this compound analysis?
The use of preservatives is generally not necessary for the analysis of 3-HIA, especially if the samples are frozen shortly after collection[3]. Studies have demonstrated high long-term stability of numerous clinical chemistry parameters, including organic acids, in preservative-free urine stored at -22°C[3]. If short-term storage at higher temperatures is unavoidable, some preservatives like thymol (B1683141) might help maintain the stability of the overall metabolite profile by inhibiting microbial growth, though their direct effect on 3-HIA stability is not extensively documented in the provided results[4].
Q4: How do freeze-thaw cycles affect the stability of this compound?
Multiple freeze-thaw cycles should be avoided as they can affect the concentrations of various metabolites in urine[5][6][7]. It is advisable to aliquot urine samples into smaller volumes before freezing if multiple analyses are anticipated. This practice prevents the need to thaw the entire sample for each measurement.
Q5: Are there any pre-analytical steps I should take before storing urine samples?
Yes, before storage, it is recommended to centrifuge the urine samples to remove any sediment or precipitates[8]. The supernatant should then be transferred to appropriate storage tubes. This helps to ensure the homogeneity of the sample and can prevent interference during analysis.
Quantitative Data Summary
The following table summarizes the stability of organic acids, including what can be inferred for this compound, under different storage conditions based on available literature.
| Analyte/Metabolite Group | Storage Temperature | Duration | Observation | Reference |
| This compound | -70°C | Years | Likely stable | [1][2] |
| Organic Acids | -22°C | 12 years | High stability, no significant difference from baseline | [3] |
| General Metabolites | 4°C | up to 48 hours | Stable | [4] |
| General Metabolites | 22°C (Room Temp) | up to 24 hours | Stable | [4] |
| General Metabolites | 22°C (Room Temp) | 48 hours | Significant metabolite differences observed | [4] |
| General Metabolites | ~9°C (Cool Packs) | > 8 hours | Changes in some amino acid concentrations | [5] |
| Various Metabolites | Multiple | Multiple Freeze-Thaw Cycles | Can alter metabolite concentrations | [5][6][7] |
Experimental Protocols
1. Urine Sample Collection and Pre-processing
-
Collection: Collect untimed or 24-hour urine samples in clean, sterile containers.
-
Initial Handling: For untimed samples, it is recommended to warm them to 60°C for 30 minutes, then cool to room temperature[8]. This step helps to dissolve precipitates.
-
Centrifugation: Centrifuge the urine samples at approximately 3,000 x g for 10 minutes to sediment any precipitates[8].
-
Aliquoting: Carefully decant or aspirate the supernatant without disturbing the pellet. Sub-aliquot the supernatant into smaller, labeled cryovials for storage[8]. This is crucial to avoid repeated freeze-thaw cycles.
-
Storage: Immediately freeze the aliquots at -20°C or preferably at -70°C for long-term storage[1][2][8].
2. Analytical Methodology: UPLC-MS/MS for this compound Quantitation
This method offers simplified sample preparation and high accuracy for the quantification of urinary 3-HIA[8].
-
Sample Preparation:
-
Instrumentation and Conditions:
-
Use a UPLC system equipped with an HSS T3 column (2.1x100 mm, 1.8 µm) maintained at 55°C[8].
-
Maintain the autosampler temperature at 5°C[8].
-
Employ a mobile phase consisting of 0.01% formic acid and methanol[8].
-
Inject 1 µL of the prepared sample onto the column[8].
-
Detection is performed using a tandem mass spectrometer.
-
3. Analytical Methodology: GC-MS for this compound Quantitation
This is a traditional method for 3-HIA analysis[8][9].
-
Sample Preparation:
-
Perform a multi-step liquid-liquid extraction of 3-HIA and the internal standard from the urine sample[8].
-
Synthesize trimethylsilyl (B98337) (TMS) derivatives using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS)[8].
-
-
Instrumentation and Conditions:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
Quantitate the diTMS-3HIA derivatives against unlabeled 3-HIA calibration standards, using the deuterated internal standard for normalization[8].
-
Visualizations
Caption: Recommended workflow for urine sample handling and storage for 3-HIA analysis.
References
- 1. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 3-Hydroxyisovaleric Acid as a Premier Biomarker for Biotin Deficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of biotin (B1667282) status is critical. This guide provides a comprehensive comparison of 3-Hydroxyisovaleric acid (3-HIA) with other biomarkers for biotin deficiency, supported by experimental data and detailed methodologies.
Introduction to Biotin and its Deficiency Markers
Biotin, a B-complex vitamin, is an essential cofactor for five mammalian carboxylases involved in crucial metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism[1][2]. Marginal biotin deficiency is more prevalent than previously thought and can have significant health implications, particularly during pregnancy[3][4]. The urinary excretion of this compound (3-HIA) has emerged as an early and sensitive indicator of marginal biotin deficiency[3][5][6][7][8]. This guide delves into the validation of 3-HIA as a reliable biomarker and compares its performance against other indicators.
The Leucine (B10760876) Catabolism Pathway and the Role of Biotin
The formation of 3-HIA is intrinsically linked to the catabolism of the branched-chain amino acid, leucine. A key step in this pathway is catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC). When biotin levels are insufficient, the activity of MCC is reduced, leading to the accumulation of its substrate, 3-methylcrotonyl-CoA. This intermediate is then shunted into an alternative metabolic pathway, resulting in the increased production and subsequent urinary excretion of 3-HIA[3][8][9].
Caption: Leucine catabolism and the formation of 3-HIA in biotin deficiency.
Comparative Analysis of Biotin Deficiency Biomarkers
Several biomarkers are utilized to assess biotin status. The following table summarizes their performance based on experimental studies.
| Biomarker | Matrix | Typical Change in Deficiency | Sensitivity | Specificity/Limitations |
| This compound (3-HIA) | Urine | Significant increase (e.g., ~3-fold)[9][10] | Early and sensitive indicator of marginal deficiency[5][6][7] | Can be affected by smoking and certain medications. Some studies report false negatives[1][8][11][12]. |
| Urinary Biotin | Urine | Significant decrease[5][7] | Early and sensitive indicator[5][7] | Does not distinguish between biotin-depleted and biotin-sufficient individuals effectively[1][11]. |
| Urinary Bisnorbiotin | Urine | Significant decrease[5][7] | Decreases with biotin deficiency[5][7] | Less characterized than other markers. |
| 3-Hydroxyisovaleryl Carnitine (3HIA-carnitine) | Urine, Plasma | Significant increase[9] | Early and sensitive indicator[9] | May be elevated in other metabolic disorders[13]. |
| Biotinylated Carboxylases (holo-MCC, holo-PCC) | Lymphocytes | Significant decrease in abundance[1][12][14] | Reliably discriminates between deficient and sufficient states[1][12][14] | Requires more invasive sampling (blood) and complex analysis. |
| Serum Biotin | Serum | No significant decrease in marginal deficiency[7] | Not a sensitive indicator of marginal deficiency[7] | Poor correlation with tissue biotin status. |
Experimental Validation of 3-HIA as a Biomarker
A common experimental design to validate biotin deficiency markers involves the induction of marginal deficiency in healthy adults, followed by a repletion phase.
Caption: A typical experimental workflow for validating biotin deficiency markers.
Experimental Protocols
1. Induction of Marginal Biotin Deficiency:
-
Subjects: Healthy adult volunteers.
-
Protocol: Subjects consume a diet rich in avidin (B1170675) (e.g., raw egg whites), which binds biotin and prevents its absorption, for a specified period (e.g., 28 days)[5][6].
-
Sample Collection: 24-hour urine and blood samples are collected at baseline and at regular intervals throughout the depletion and repletion phases[5][6][7].
2. Measurement of Urinary this compound:
Several analytical methods are available for the quantification of 3-HIA in urine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A traditional and reliable method[5][6][7].
-
Sample Preparation: Urine samples are subjected to solid-phase extraction.
-
Derivatization: The extracted analytes are derivatized to make them volatile for GC analysis.
-
Analysis: The derivatized sample is injected into the GC-MS system for separation and quantification.
-
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A more modern, high-throughput method with simplified sample preparation[15][10].
-
Sample Preparation: Urine samples are diluted with an internal standard solution[15][10].
-
Chromatography: The diluted sample is injected into a UPLC system for rapid separation on a suitable column[15][10].
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer for highly selective and sensitive detection and quantification of 3-HIA[15][10].
-
-
High-Performance Liquid Chromatography (HPLC): An alternative method involving derivatization[16][17].
-
Derivatization: 3-HIA in urine is derivatized with a suitable agent (e.g., 2-nitrophenylhydrazine (B1229437) hydrochloride)[16][17].
-
Extraction: The derivatized product is extracted into an organic solvent[16][17].
-
Analysis: The extract is separated on a reversed-phase HPLC column for quantification[16][17].
-
Logical Comparison of Primary Biotin Biomarkers
The choice of a biomarker for assessing biotin status depends on the specific research or clinical question, balancing factors like sensitivity, specificity, and practicality.
Caption: Logical relationship of primary biotin deficiency biomarkers.
Conclusion
Urinary 3-HIA is a robust and validated biomarker for the early detection of marginal biotin deficiency. Its concentration significantly increases in response to decreased biotin status, reflecting a functional impairment of the biotin-dependent enzyme MCC. While other markers such as urinary biotin and 3HIA-carnitine also demonstrate high sensitivity, and the analysis of biotinylated carboxylases offers high specificity, the measurement of urinary 3-HIA provides a non-invasive, sensitive, and relatively straightforward method for assessing biotin status in research and clinical settings. The choice of analytical method, whether GC-MS, HPLC, or the more rapid UPLC-MS/MS, can be tailored to the specific needs and resources of the laboratory.
References
- 1. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indicators of marginal biotin deficiency and repletion in humans: validation of this compound excretion and a leucine challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and assessment of markers of biotin status in healthy adults | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Measurement of this compound in urine of biotin-deficient infants and mice by HPLC. | Semantic Scholar [semanticscholar.org]
- 17. Measurement of this compound in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS/MS for 3-Hydroxyisovaleric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-hydroxyisovaleric acid (3-HIA), a key biomarker for biotin (B1667282) deficiency and certain inborn errors of metabolism, is crucial in clinical and research settings. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the most suitable method for your analytical needs.
At a Glance: Key Differences
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their physicochemical properties. |
| Sample Volatility | Requires derivatization to increase the volatility of 3-HIA.[1] | Ideal for the direct analysis of the non-volatile 3-HIA. |
| Sample Preparation | More complex, involving extraction and mandatory derivatization.[1][2] | Simpler, often requiring only protein precipitation and dilution. |
| Analysis Time | Can be longer due to the derivatization step and chromatographic run time.[3] | Generally offers higher throughput due to simpler sample preparation and faster analysis times.[3] |
| Sensitivity | Can achieve high sensitivity, but may be limited by derivatization efficiency and potential for analyte degradation. | Generally offers higher sensitivity and lower detection limits.[3] |
| Selectivity | High selectivity, particularly with high-resolution mass analyzers. | Very high selectivity, especially with tandem MS (MS/MS), which minimizes matrix interference. |
| Instrumentation Cost | Instrumentation can be less expensive than high-end LC-MS/MS systems. | Can have higher initial instrument and maintenance costs. |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of this compound using GC-MS and LC-MS/MS.
| Parameter | GC-MS/MS | LC-MS/MS |
| Linearity Range | 9 to 708 µmol/L[4] | 0.1 to 10.0 µg/mL (approx. 0.85 to 84.6 µmol/L)[3] |
| Limit of Detection (LOD) | Not explicitly found | 0.003 µg/mL (approx. 0.025 µmol/L)[3] |
| Limit of Quantitation (LOQ) | Not explicitly found | 0.008 µg/mL (approx. 0.068 µmol/L)[3] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.
Detailed Experimental Protocols
GC-MS Protocol for this compound
This protocol is a generalized procedure for the analysis of 3-HIA using GC-MS, which necessitates a derivatization step to increase volatility. Silylation is a common and effective derivatization technique for organic acids.
1. Sample Preparation and Extraction:
-
Matrix: Urine or plasma.
-
Extraction: Acidify the sample to a pH of approximately 2-3 with an acid like HCl to protonate the carboxylic acid group. Perform a multi-step liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate.[1][5]
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.[5]
2. Derivatization (Silylation):
-
Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a commonly used silylating agent.[1][4] Pyridine can be used as a catalyst.[6][7]
-
Procedure: Reconstitute the dried extract in the derivatization reagent. Heat the mixture at a specific temperature (e.g., 60-75°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups of 3-HIA to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[5][8]
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5MS).[4]
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 300-320°C).[4][9]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.[4] Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis to enhance sensitivity and selectivity.[4][10]
LC-MS/MS Protocol for this compound
This protocol is based on a validated method for the direct analysis of 3-HIA in plasma.
1. Sample Preparation:
-
Matrix: Plasma.
-
Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Dilution: Dilute the supernatant with an appropriate solvent before injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: An HPLC or UPLC system.
-
Column: A column suitable for polar compounds, such as a Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate is 0.35 mL/minute.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization: Electrospray ionization (ESI).
-
MRM Transitions: For this compound, the multiple reaction monitoring (MRM) transition is m/z 117.1 → 59.0.[3]
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice between them will largely depend on the specific requirements of the study.
LC-MS/MS is generally the recommended method for the quantitative analysis of this compound. Its ability to analyze the non-volatile compound directly, coupled with simpler sample preparation, higher throughput, and excellent sensitivity and selectivity, makes it a more efficient and robust choice for most applications, particularly in high-throughput clinical or research settings.[3]
GC-MS remains a viable and valuable technique, especially in laboratories where LC-MS/MS is not available. While the sample preparation is more laborious due to the mandatory derivatization step, GC-MS provides high chromatographic resolution and is a well-established method for organic acid analysis.[2] However, the derivatization step can introduce variability and may not be suitable for thermally labile compounds.
References
- 1. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. academic.oup.com [academic.oup.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. erndim.org [erndim.org]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metbio.net [metbio.net]
A Comparative Guide to the Clinical Validation of Urinary 3-Hydroxyisovaleric Acid Reference Ranges
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of urinary 3-Hydroxyisovaleric acid (3-HIA), a key biomarker for assessing biotin (B1667282) (vitamin B7) status. It includes a summary of established reference ranges, detailed experimental protocols, and a comparison of the performance of various analytical techniques.
Introduction: The Significance of this compound
This compound (3-HIA) is an organic acid produced during the metabolism of the branched-chain amino acid leucine.[1][2] An essential step in this metabolic pathway is catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase.[1][2] When biotin levels are insufficient, the activity of this enzyme is reduced, leading to an alternative metabolic pathway and a subsequent increase in the production and urinary excretion of 3-HIA.[1][2] Consequently, urinary 3-HIA has been established as an early and sensitive indicator of marginal biotin deficiency.[1][2] Monitoring urinary 3-HIA is particularly relevant in various clinical situations, including pregnancy, and for individuals on long-term anticonvulsant therapy or who smoke, as these factors can accelerate biotin metabolism.[1][2]
Analytical Methodologies for Urinary 3-HIA Quantification
The accurate measurement of urinary 3-HIA is crucial for the clinical assessment of biotin status. The primary analytical methods employed for this purpose are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Method Comparison
Each of these methods offers distinct advantages and disadvantages in terms of sample preparation complexity, throughput, and analytical performance.
| Feature | UPLC-MS/MS | GC-MS | HPLC |
| Sample Preparation | Simplified, direct injection after dilution.[3] | Complex, requires multi-step liquid-liquid extraction and derivatization.[4] | Requires derivatization and extraction.[5] |
| Throughput | High | Lower, due to extensive sample preparation.[6] | Moderate |
| Precision (Intra-assay) | < 10% RSD[3] | 5.27% to 8.9% CV[4] | 5.89% to 11.27% CV[4] |
| Precision (Inter-assay) | < 10% RSD[3] | 4.99% to 9.93% CV[4] | 3.85% to 14.25% CV[4] |
| Accuracy | 89% to 102%[3] | 105.4% to 106.7%[4] | 92.56% to 114.31%[4] |
| Linearity (Correlation Coefficient) | 0.96 - 1.00[3] | R² = 0.9874[4] | Not explicitly stated for 3-HIA |
| Limit of Quantitation (LOQ) | 26 µM in undiluted urine[3] | Not explicitly stated for 3-HIA | 100 nmol/L (for a similar compound)[4] |
RSD: Relative Standard Deviation; CV: Coefficient of Variation
A study directly comparing a novel UPLC-MS/MS method with a previously established GC-MS method for urinary 3-HIA analysis found a strong linear relationship between the two, with a correlation coefficient of 0.97.[7] The UPLC-MS/MS method was noted for its simplified sample preparation, which does not require the extraction and derivatization steps characteristic of GC-MS.[3]
Urinary 3-HIA Reference Ranges
The reference ranges for urinary 3-HIA can vary depending on the population studied and the analytical method used. The following table summarizes some of the reported reference ranges.
| Population | Analytical Method | Reference Range (mmol/mol creatinine) |
| Healthy Adults | UPLC-MS/MS | Mean: 8.5 ± 3.2[3] |
| Adults with Induced Biotin Deficiency | UPLC-MS/MS | Mean increased threefold from baseline.[3] |
| General Population (Optimal Range) | Not Specified | 0 - 29[1] |
| Children and Adolescents | Not Specified | Not explicitly stated in the provided results. |
It is important to note that elevated levels of 3-HIA in pregnant women are considered to reflect a reduced or marginal biotin status.[1][2] However, a specific numerical reference range for a healthy pregnant population was not explicitly available in the reviewed literature.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of results across different laboratories. Below are representative experimental protocols for the analysis of urinary 3-HIA by UPLC-MS/MS and GC-MS.
UPLC-MS/MS Protocol for Urinary 3-HIA
This protocol is based on a validated method for the accurate and precise quantitation of urinary 3-HIA.[3]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds.
-
Dilute samples fourfold by mixing 25 µL of urine with 75 µL of deionized water.
-
Add an internal standard to each sample to a final concentration of 25 µM.
2. UPLC-MS/MS Analysis:
-
Inject 1 µL of the prepared sample onto a UPLC system.
-
Column: HSS T3 (2.1×100 mm, 1.8 μm) maintained at 55 °C.
-
Mobile Phases: 0.01% formic acid and methanol.
-
Gradient: Initial mobile phase composition is 0% methanol, held for 1 minute.
-
Detection: Tandem mass spectrometry.
3. Quality Control:
-
Prepare quality control standards at three biologically relevant concentrations in a pooled urine matrix.
-
Analyze QC samples in replicate to assess precision and accuracy.
GC-MS Protocol for Urinary 3-HIA
This protocol is a general procedure for the analysis of organic acids in urine and can be adapted for 3-HIA.[8][9]
1. Sample Preparation:
-
To 100 µL of urine, add an internal standard.
-
Acidify the sample with 5N HCl.
-
Perform a liquid-liquid extraction with 6 mL of ethyl acetate, followed by 3 mL of diethyl ether.
-
Combine the organic phases and dry under a stream of nitrogen at 37 °C.
2. Derivatization:
-
Perform a two-step derivatization:
-
Methoximation: Add 50 µL of MOX-HCl in pyridine (B92270) (20 mg/mL) and incubate at 50 °C for 90 minutes.
-
Silylation: After cooling, add 50 µL of BSTFA with 1% TMCS and incubate at 60 °C for 60 minutes.
-
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Hold at 40 °C for 0.5 min, ramp to 210 °C at 15 °C/min, then to 320 °C at 35 °C/min.
-
Detection: Mass spectrometry in electron impact mode.
Visualizing Methodologies and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: Metabolic pathway of 3-HIA production in biotin deficiency.
References
- 1. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of this compound in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Hydroxyisovaleric Acid Across Diverse Patient Cohorts
A comprehensive examination of 3-Hydroxyisovaleric acid (3-HIA) levels reveals significant variations across different patient populations, underscoring its importance as a key biomarker for underlying metabolic disturbances. This guide provides a comparative analysis of 3-HIA concentrations in healthy individuals and various patient cohorts, supported by experimental data and detailed methodologies for its quantification.
This compound, an organic acid produced during the catabolism of the branched-chain amino acid leucine (B10760876), serves as a sensitive indicator of biotin (B1667282) deficiency and several inborn errors of metabolism.[1][2][3] Elevated urinary excretion of 3-HIA is a hallmark of reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase.[4] This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of 3-HIA as a biomarker in various clinical contexts.
Quantitative Comparison of Urinary this compound Levels
The following table summarizes the urinary concentrations of this compound across different patient cohorts. These values, normalized to creatinine (B1669602) to account for variations in urine dilution, highlight the distinct metabolic states associated with each condition.
| Patient Cohort | Urinary this compound Level (mmol/mol creatinine) | Reference(s) |
| Healthy Adults | ≤ 29 | [3] |
| Experimentally Induced Biotin Deficiency | Baseline: 8.5 ± 3.2After 28 days of biotin-deficient diet: ~3-fold increase | [2][5] |
| Pregnant Women | Elevated levels are observed, reflecting a marginal biotin status. Specific quantitative ranges vary depending on the stage of pregnancy. | [3][4] |
| Smokers | Elevated levels are reported due to accelerated biotin metabolism. | [3][4] |
| Patients on Anticonvulsant Therapy | Increased levels can occur as certain medications accelerate biotin catabolism. | [3][4] |
| Patients with Multiple Carboxylase Deficiency (e.g., Holocarboxylase Synthetase Deficiency) | Markedly elevated levels are a characteristic finding. | [1][6] |
| Patients with Ketoacidosis | Increased excretion of 3-HIA can be observed. |
Leucine Catabolism and the Role of Biotin
The catabolism of leucine is a critical metabolic pathway for energy production. A key step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. In states of biotin deficiency or in genetic disorders affecting this enzyme or biotin metabolism, this pathway is impaired, leading to the accumulation of 3-methylcrotonyl-CoA. This intermediate is then shunted into an alternative pathway, resulting in the formation and subsequent excretion of this compound.
Leucine catabolism pathway highlighting the biotin-dependent step.
Experimental Protocols for 3-HIA Quantification
Accurate quantification of urinary 3-HIA is crucial for its clinical application. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
The GC-MS method typically involves extraction of organic acids from urine, derivatization to increase their volatility, followed by chromatographic separation and mass spectrometric detection.
General workflow for GC-MS analysis of urinary 3-HIA.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled 3-HIA).
-
Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Employ a capillary column suitable for organic acid analysis (e.g., a DB-5ms column).
-
Temperature Program: A typical oven temperature program starts at a lower temperature (e.g., 70°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280-300°C) to elute the analytes. A representative program might be: initial temperature of 80°C for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for 3-HIA and the internal standard is often used to enhance sensitivity and selectivity.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high throughput and sensitivity for the analysis of 3-HIA, often with simpler sample preparation compared to GC-MS.[2]
Detailed UPLC-MS/MS Protocol: [2]
-
Sample Preparation:
-
Dilute the urine sample with deionized water (e.g., a 1:4 dilution).
-
Add an internal standard (e.g., deuterated 3-HIA).
-
-
UPLC-MS/MS Analysis:
-
UPLC System: Utilize a high-resolution column, such as a C18 column (e.g., Waters ACQUITY UPLC HSS T3).
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for both 3-HIA and its internal standard are monitored. A common transition for 3-HIA is m/z 117 -> 59.[7]
-
This comparative guide provides a foundational understanding of this compound as a biomarker across various patient populations. The provided data and methodologies can serve as a valuable resource for researchers and clinicians in their investigation of metabolic disorders. Further research is warranted to establish more precise quantitative ranges for 3-HIA in specific patient cohorts to enhance its diagnostic and prognostic utility.
References
- 1. Holocarboxylase synthetase deficiency pre and post newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
Correlation of Plasma and Urine 3-Hydroxyisovaleric Acid: A Comparative Guide for Researchers
Introduction: 3-Hydroxyisovaleric acid (3-HIA), a metabolite of the branched-chain amino acid leucine (B10760876), is a well-established, sensitive biomarker for diagnosing marginal biotin (B1667282) deficiency.[1][2][3] Reduced activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase in the leucine catabolic pathway leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway, resulting in the increased production of 3-HIA.[2][4] While urinary 3-HIA is a commonly used indicator, understanding its correlation with plasma levels is crucial for clinical and research applications. This guide provides a comparative analysis of plasma and urine 3-HIA-related metabolites, supported by experimental data and detailed methodologies.
While direct comparative studies on the correlation between free 3-HIA in plasma and urine are limited in the available literature, a strong correlation has been established between urinary 3-HIA and plasma 3-hydroxyisovaleryl carnitine (3HIA-carnitine).[5] 3HIA-carnitine is formed in the mitochondria to detoxify and transport the accumulating 3-hydroxyisovaleryl moiety out of the cell, eventually appearing in the plasma.[1][5] Therefore, plasma 3HIA-carnitine is considered a robust and sensitive indicator of biotin status, potentially offering advantages over urinary 3-HIA in certain clinical scenarios where renal function may be altered.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the correlation between urinary 3-HIA and plasma 3HIA-carnitine in a human model of experimentally induced biotin deficiency.
| Parameter | Matrix | Value | Study Population |
| Correlation with Plasma 3HIA-carnitine | Urine | R² = 0.54 | 10 healthy adults with induced marginal biotin deficiency |
| Regression Equation: log(urinary 3-HIA) = 0.69 * log(plasma 3HIA-carnitine) + 0.35 | |||
| Baseline Concentration | Urine | Mean ± SD: 8.5 ± 3.2 mmol/mol creatinine | 8 healthy adults before biotin deficiency induction[7][8] |
| Concentration in Biotin Deficiency | Urine | Approximately 3-fold increase from baseline | 8 healthy adults after 28 days of a biotin-deficient diet[7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway leading to 3-HIA production and a general experimental workflow for its analysis.
Caption: Metabolic pathway of this compound (3-HIA) production.
Caption: General experimental workflow for 3-HIA analysis.
Experimental Protocols
Measurement of 3-HIA in Urine by UPLC-MS/MS
This method offers a simplified and high-throughput alternative to older GC-MS methods.[7]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate.
-
Dilute the supernatant fourfold with an internal standard solution (e.g., deuterated 3-HIA in water).
-
Vortex the diluted sample and transfer to an autosampler vial for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Utilize a UPLC system with a suitable column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) is typically used.
-
Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used.
-
Quantification: Monitor the specific precursor-to-product ion transitions for 3-HIA and its internal standard in Multiple Reaction Monitoring (MRM) mode. For 3-HIA, this transition is m/z 117.1 → 59.0.[9]
-
Measurement of 3-HIA in Urine by GC-MS
This is a traditional and well-validated method.[7][10]
-
Sample Preparation:
-
Perform a multi-step liquid-liquid extraction of 3-HIA and an internal standard (e.g., deuterated 3-HIA) from the urine sample.
-
Synthesize trimethylsilyl (B98337) (TMS) derivatives using a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
Gas Chromatography: Separate the diTMS-3HIA derivatives on a GC column.
-
Mass Spectrometry: Quantify the derivatives using a mass spectrometer, typically in selected ion monitoring (SIM) mode, against unlabeled 3-HIA calibration standards.
-
Measurement of 3HIA-carnitine in Plasma by LC-MS/MS
This protocol is for the quantification of the key plasma metabolite correlated with urinary 3-HIA.[6]
-
Sample Preparation:
-
Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) containing a deuterated internal standard (e.g., d3-3HIA-carnitine).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a UPLC system with a C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly used.
-
Mass Spectrometry: Use a tandem mass spectrometer with positive electrospray ionization (ESI).
-
Quantification: Perform quantification in MRM mode, monitoring the specific transitions for 3HIA-carnitine and its internal standard.
-
Conclusion
References
- 1. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. b-Hydroxyisovaleric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. academic.oup.com [academic.oup.com]
- 5. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 3-Hydroxyisovaleric Acid for Biotin Deficiency: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate assessment of biotin (B1667282) (vitamin B7) status is crucial. This guide provides a comprehensive comparison of 3-Hydroxyisovaleric acid (3-HIA) with other key biomarkers for biotin deficiency, supported by experimental data and detailed methodologies.
Introduction to Biotin Deficiency and the Role of Biomarkers
Biotin is an essential cofactor for five mammalian carboxylases involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. Biotin deficiency, although rare, can lead to serious neurological and dermatological complications. Marginal biotin deficiency is more common, particularly in specific populations such as pregnant women, and may have subtle but significant health implications. The reliable diagnosis of biotin deficiency hinges on the use of sensitive and specific biomarkers. This compound (3-HIA), a metabolite of the amino acid leucine (B10760876), has long been utilized as a key indicator of biotin status. This guide assesses the specificity of 3-HIA and compares its performance with alternative biomarkers.
The Metabolic Basis of 3-HIA as a Biotin Deficiency Marker
The rationale for using 3-HIA as a biomarker lies in its direct connection to a biotin-dependent enzymatic reaction. The catabolism of leucine involves the enzyme methylcrotonyl-CoA carboxylase (MCC), which requires biotin as a cofactor. In a biotin-deficient state, the activity of MCC is impaired. This leads to the accumulation of its substrate, 3-methylcrotonyl-CoA, which is then shunted into an alternative metabolic pathway, resulting in the increased production and subsequent urinary excretion of 3-HIA.
Metabolic pathway of leucine catabolism and 3-HIA production in biotin deficiency.
Comparison of Biomarkers for Biotin Deficiency
While elevated urinary 3-HIA is a sensitive indicator of biotin deficiency, it is not without its limitations. Several other biomarkers have been investigated to provide a more comprehensive and accurate assessment of biotin status.
| Biomarker | Matrix | Principle | Advantages | Disadvantages |
| This compound (3-HIA) | Urine | Increased production due to impaired activity of biotin-dependent methylcrotonyl-CoA carboxylase (MCC).[1][2] | Non-invasive sample collection; well-established marker. | Can be elevated in other metabolic disorders and is influenced by factors like smoking and certain medications.[1][2] May produce false-negative results in some individuals.[3][4][5][6][7] |
| 3-Hydroxyisovaleryl Carnitine (3HIA-carnitine) | Plasma, Urine | Carnitine conjugate of 3-hydroxyisovaleryl-CoA, which also increases with impaired MCC activity.[8] | May be an earlier and more sensitive indicator than 3-HIA.[2][8] Small sample volume required and good stability.[2] | Specificity in various clinical situations is not fully established.[9] |
| Propionyl-CoA Carboxylase (PCC) Activity | Lymphocytes | Direct measurement of the activity of a biotin-dependent enzyme. | Considered a highly sensitive and specific blood-based indicator.[2][8][10] | Technically challenging assay, making it less suitable for large-scale population studies.[2][8] |
| Holo-MCC and Holo-PCC Abundance | Lymphocytes | Quantification of the abundance of the biotinylated (active) forms of MCC and PCC. | Considered the most reliable single markers to discriminate between biotin deficiency and sufficiency.[3][5][11] | Requires specialized laboratory techniques (Western blotting). |
Quantitative Performance of Biotin Deficiency Biomarkers
The following table summarizes the quantitative data on the performance of these biomarkers based on studies involving experimentally induced marginal biotin deficiency.
| Biomarker | Fold Increase in Deficiency | Diagnostic Sensitivity | Notes |
| Urinary 3-HIA | ~3-fold[12] | Variable; some studies report that not all biotin-deficient individuals show increased excretion.[1] | |
| Plasma 3HIA-carnitine | ~3 to 4-fold[8][13] | 70% by day 14; 90% by day 28 of deficiency induction.[13] | |
| Urinary 3HIA-carnitine | ~3.5-fold[1] | 90% by day 14 of deficiency induction.[14] | |
| Lymphocyte PCC Activity | Significant decrease | 100% by day 14 and 28 of deficiency induction.[1] | Considered the most sensitive indicator to date.[1][9] |
| Holo-MCC and Holo-PCC Abundance | Significant decrease | Reliably discriminates between deficient and sufficient states.[3][5][11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.
Measurement of Urinary this compound (3-HIA) by UPLC-MS/MS
This method offers high accuracy and precision with a simplified sample preparation compared to older GC-MS methods.[12]
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Dilute a 25 µL aliquot of urine with 75 µL of deionized water.
-
Add an internal standard (e.g., deuterated 3-HIA) to each sample.
-
Vortex for 10 seconds.
Chromatography:
-
System: Waters Acquity UPLC system
-
Column: HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Column Temperature: 55°C
-
Mobile Phase A: 0.01% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 0% B
-
1-3 min: 0-95% B
-
3-4 min: 95% B
-
4-4.1 min: 95-0% B
-
4.1-5 min: 0% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Negative-ion electrospray
-
MRM Transition for 3-HIA: m/z 117 -> 59
-
MRM Transition for Internal Standard: (specific to the standard used)
Workflow for UPLC-MS/MS analysis of urinary 3-HIA.
Measurement of Lymphocyte Propionyl-CoA Carboxylase (PCC) Activity
This assay directly measures the function of a biotin-dependent enzyme.
Principle: The assay measures the incorporation of radiolabeled bicarbonate (¹⁴CO₂) into a non-volatile product, methylmalonyl-CoA, catalyzed by PCC.
Protocol Outline:
-
Lymphocyte Isolation: Isolate peripheral blood lymphocytes (PBLs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis: Lyse the isolated lymphocytes to release intracellular enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Lymphocyte lysate
-
Propionyl-CoA (substrate)
-
ATP
-
MgCl₂
-
NaH¹⁴CO₃ (radiolabeled bicarbonate)
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid), which also removes unreacted ¹⁴CO₂.
-
Scintillation Counting: Measure the radioactivity of the acid-stable product using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the lymphocyte lysate to normalize the enzyme activity.
Detection of Holo-Carboxylase Abundance by Western Blot (Streptavidin Blot)
This method quantifies the amount of biotinylated (active) carboxylases.
Protocol Outline:
-
Protein Extraction: Extract total protein from isolated lymphocytes.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., bovine serum albumin or non-fat dry milk).
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate. Streptavidin has a high affinity for biotin and will bind to the biotinylated carboxylases.
-
Washing: Wash the membrane to remove unbound streptavidin-HRP.
-
Detection: Add a chemiluminescent HRP substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the abundance of the biotinylated carboxylases.
Workflow for Western blot analysis of holocarboxylases.
Conclusion and Recommendations
The assessment of biotin status is multifaceted, and the choice of biomarker depends on the specific research or clinical question, as well as the available resources.
-
Urinary 3-HIA remains a valuable, non-invasive screening tool for biotin deficiency, particularly in large-scale studies. However, its limitations in terms of specificity and the potential for false negatives should be recognized.
-
3-Hydroxyisovaleryl carnitine (3HIA-carnitine) , measured in either plasma or urine, appears to be a more sensitive early indicator of marginal biotin deficiency than 3-HIA.
-
For the most accurate and reliable assessment of biotin status, especially in research settings, the direct measurement of lymphocyte propionyl-CoA carboxylase (PCC) activity or the quantification of holo-MCC and holo-PCC abundance are the recommended methods. These blood-based assays reflect the functional biotin status at the cellular level.
For drug development professionals, understanding the potential impact of new chemical entities on biotin metabolism is crucial. The use of a panel of these biomarkers can provide a comprehensive picture of any induced biotin deficiency. Researchers investigating the nuances of biotin metabolism and its role in health and disease should consider employing the more specific and sensitive markers, such as PCC activity or holocarboxylase abundance, to ensure the robustness of their findings.
References
- 1. Lymphocyte propionyl-CoA carboxylase and its activation by biotin are sensitive indicators of marginal biotin deficiency in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novopro.cn [novopro.cn]
- 3. Identification and assessment of markers of biotin status in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Measurement of this compound in urine of biotin-deficient infants and mice by HPLC. | Semantic Scholar [semanticscholar.org]
- 5. Measurement of this compound in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. fortislife.com [fortislife.com]
- 9. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Hydroxypropionic Acid and Methylcitric Acid Are Not Reliable Indicators of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inside.ewu.edu [inside.ewu.edu]
- 14. Lymphocyte propionyl-CoA carboxylase and its activation by biotin are sensitive indicators of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of the Leucine Challenge Test with 3-Hydroxyisovaleric Acid Measurement for Assessing Biotin Status
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the leucine (B10760876) challenge test coupled with 3-Hydroxyisovaleric acid (3-HIA) measurement against other methods for assessing biotin (B1667282) (Vitamin B7) status. The information presented is supported by experimental data to aid in the selection of appropriate biomarkers and methodologies for research and clinical applications.
Introduction to Biotin Status Assessment
Biotin is a crucial coenzyme for five carboxylases that play vital roles in the metabolism of fatty acids, glucose, and amino acids.[1] Accurate assessment of biotin status is critical, as deficiency can lead to various metabolic and clinical abnormalities. While severe biotin deficiency is rare, marginal deficiency may be more common than previously thought.[2][3] One of the key indicators of reduced biotin-dependent enzyme activity is the urinary excretion of this compound (3-HIA), a metabolite of the amino acid leucine.[2][4] A leucine challenge test can be employed to increase the metabolic flux through the leucine catabolism pathway, potentially enhancing the sensitivity of 3-HIA as a biomarker for marginal biotin deficiency.[2][3]
Leucine Metabolism and 3-HIA Production
The catabolism of the branched-chain amino acid leucine involves a critical step catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC).[3] In cases of biotin deficiency, the activity of MCC is reduced. This leads to the shunting of a leucine metabolite, 3-methylcrotonyl-CoA, into an alternative pathway, resulting in the increased production and subsequent urinary excretion of 3-HIA.[4]
Figure 1. Leucine Catabolism and 3-HIA Production Pathway.
The Leucine Challenge Test: Enhancing Diagnostic Sensitivity
The principle behind the leucine challenge test is to transiently increase the substrate load on the biotin-dependent MCC enzyme. In individuals with marginal biotin deficiency, this metabolic challenge is expected to result in a more pronounced increase in 3-HIA excretion compared to baseline levels, thereby improving the diagnostic sensitivity of the biomarker.[3] Studies have shown that urinary excretion of 3-HIA increases significantly after a leucine challenge in individuals with experimentally induced marginal biotin deficiency.[3]
Experimental Protocols
Leucine Challenge Test Protocol
A standardized protocol for an oral leucine challenge test is crucial for obtaining reliable and comparable results. The following is a generalized protocol based on published studies:[2][3]
-
Subject Preparation: Subjects should fast overnight (8-12 hours).
-
Baseline Urine Collection: A 24-hour urine sample is collected prior to the leucine challenge to determine baseline 3-HIA excretion.[2]
-
Leucine Administration: An oral dose of L-leucine is administered. While dosages may vary, a common approach is a weight-based dose.
-
Post-Challenge Urine Collection: A second 24-hour urine collection is initiated immediately following the administration of the leucine dose.[3]
-
Sample Handling and Storage: Urine samples should be kept refrigerated during collection. Upon completion, the total volume should be recorded, and aliquots stored at -20°C or lower until analysis.
Figure 2. Experimental Workflow of a Leucine Challenge Test.
Analytical Methods for 3-HIA Measurement
Accurate quantification of 3-HIA in urine is essential. The two most common analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
GC-MS Protocol Outline: [2]
-
Sample Preparation: Urine samples undergo a multi-step liquid-liquid extraction.
-
Derivatization: The extracted 3-HIA is derivatized to a more volatile form, typically a di-trimethylsilyl (TMS) derivative.
-
GC Separation: The derivatized sample is injected into a gas chromatograph for separation.
-
MS Detection: The separated compounds are detected and quantified by a mass spectrometer.
UPLC-MS/MS Protocol Outline:
-
Sample Preparation: A simplified sample preparation is often sufficient, involving dilution of the urine sample.[5]
-
UPLC Separation: The diluted sample is injected into a UPLC system for rapid separation on a suitable column (e.g., HSS T3).[5]
-
MS/MS Detection: The separated 3-HIA is detected and quantified using a tandem mass spectrometer, which offers high sensitivity and specificity.[5]
Performance Comparison: Leucine Challenge vs. Alternatives
The utility of the leucine challenge test with 3-HIA measurement can be evaluated by comparing its performance against baseline 3-HIA levels and other biomarkers of biotin status, such as lymphocyte propionyl-CoA carboxylase (PCC) activity.
| Biomarker | Method | Principle | Advantages | Disadvantages | Reference |
| Urinary 3-HIA (Baseline) | GC-MS or UPLC-MS/MS | Measures the basal excretion of a leucine metabolite that increases with reduced MCC activity. | Non-invasive. | May have false negatives in cases of marginal deficiency.[1] | [2] |
| Urinary 3-HIA (with Leucine Challenge) | GC-MS or UPLC-MS/MS | Measures the increase in 3-HIA excretion after a leucine load, stressing the MCC enzyme. | Potentially more sensitive for detecting marginal biotin deficiency.[2][3] | Requires a more complex protocol and subject compliance. | [2][3] |
| Lymphocyte Propionyl-CoA Carboxylase (PCC) Activity | Enzyme Assay | Directly measures the activity of a biotin-dependent enzyme in isolated lymphocytes. | Considered a sensitive and reliable indicator of biotin status.[1][6] | Invasive (requires blood draw), technically demanding, and less suitable for large-scale studies. | [1] |
Quantitative Data Summary
The following table summarizes data from a study where marginal biotin deficiency was induced in healthy adults.
| Timepoint | Mean Urinary 3-HIA Excretion (without Leucine Challenge) | Mean Urinary 3-HIA Excretion (with Leucine Challenge) |
| Day 0 (Baseline) | ~8.5 mmol/mol creatinine (B1669602) | Not significantly different from baseline |
| Day 28 (Biotin Deficient) | ~25.5 mmol/mol creatinine (approx. 3-fold increase) | Significant increase (P < 0.002) from baseline challenge response.[2] |
Data adapted from a study inducing marginal biotin deficiency.[2]
In another study, the mean urinary excretion of both 3-HIA and 3-hydroxyisovaleryl carnitine (another leucine metabolite) increased more than two-fold by day 14 of a biotin-deficient diet when measured in response to a leucine challenge.[4][7]
Logical Framework for Biomarker Interpretation
The choice of biomarker depends on the specific research or clinical question. The following diagram illustrates the logical relationship between biotin status and the interpretation of biomarker results.
References
- 1. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphocyte Propionyl-CoA Carboxylase Is an Early and Sensitive Indicator of Biotin Deficiency in Rats, but Urinary Excretion of 3-Hydroxypropionic Acid Is Not - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indicators of marginal biotin deficiency and repletion in humans: validation of this compound excretion and a leucine challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of this compound and 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in marginally biotin-deficient humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and assessment of markers of biotin status in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Hydroxyisovaleric Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxyisovaleric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance requiring careful handling.[1][2][3] Before beginning any disposal procedure, it is imperative to be familiar with its associated hazards and the necessary personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | GHS Classification Code | Description |
| Harmful if swallowed | H302 | Ingestion may cause adverse health effects.[2] |
| Causes skin irritation | H315 | Contact with skin may cause redness and irritation.[1][2][3] |
| Causes serious eye irritation | H319 | Contact with eyes may result in serious damage.[1][2][3] |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract.[1][2][3] |
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]
-
Skin and Body Protection: A lab coat is required. For larger spills, consider additional protective clothing.[2]
-
Respiratory Protection: Use only outdoors or in a well-ventilated area.[2] If ventilation is inadequate, a suitable respirator should be worn.
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local regulations.[2] Do not dispose of this chemical down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect waste this compound in its original container or a clearly labeled, compatible, and sealable hazardous waste container.
-
Liquid Waste: If in solution, collect in a designated container for non-halogenated organic waste. Do not mix with incompatible materials such as strong oxidizing agents.[4]
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, sand, diatomite) must be collected in a sealed bag or container and disposed of as hazardous waste.[1][2]
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid," "Solution in Ethanol").
-
Attach a properly completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep containers tightly closed when not in use.[2]
-
Ensure secondary containment is used to prevent spills.
-
Store away from incompatible chemicals, heat, and ignition sources.[5][6]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.
Step 5: Disposal of Empty Containers
-
To be considered non-hazardous, a container must be thoroughly emptied of its contents.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[5]
-
After a triple rinse, air dry the container in a well-ventilated area, such as a fume hood.
-
Once clean and dry, the labels on the container must be completely removed or defaced before disposal in the appropriate recycling or solid waste stream.[5][6]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Ensure all personnel are in a safe location, especially if the spill is large or in a poorly ventilated area.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Contain: Use an absorbent, liquid-binding material such as sand, diatomite, or universal binders to contain the spill.[1][2] Avoid using combustible materials like sawdust on spills of oxidizing materials.
-
Collect: Carefully scoop the absorbed material into a sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C5H10O3 | CID 69362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
